molecular formula C5H6ClNO2S2 B1305853 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride CAS No. 80466-80-4

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B1305853
CAS No.: 80466-80-4
M. Wt: 211.7 g/mol
InChI Key: GFFJSTHQILQFNQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C5H6ClNO2S2 and its molecular weight is 211.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
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InChI

InChI=1S/C5H6ClNO2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFJSTHQILQFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379921
Record name 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
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Molecular Weight

211.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80466-80-4
Record name 2,4-Dimethylthiazole-5-sulfonyl chloride
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Record name 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
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Record name dimethyl-1,3-thiazole-5-sulfonyl chloride
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various chemical supplier databases and publicly available resources.

Core Physical and Chemical Data

This compound is a solid at room temperature.[1] The following table summarizes its key physical and chemical properties.

PropertyValue
Molecular Formula C₅H₆ClNO₂S₂
Molecular Weight 211.69 g/mol
CAS Number 80466-80-4
Appearance Solid
Density 1.5 ± 0.1 g/cm³
Boiling Point 311.6 ± 30.0 °C at 760 mmHg
Flash Point 142.2 ± 24.6 °C
Refractive Index 1.558
PSA (Polar Surface Area) 83.65 Ų
XLogP3 1.33

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties listed above for this compound are not extensively documented in publicly accessible literature. However, a representative experimental protocol for the synthesis of its precursor, 2,4-dimethylthiazole, is provided below, adapted from established synthetic methods.

Synthesis of 2,4-Dimethylthiazole

This procedure outlines the Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives.

Materials:

  • Acetamide

  • Phosphorus pentasulfide

  • Chloroacetone

  • Benzene (dry)

  • 5 N Sodium hydroxide or Potassium hydroxide

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide is prepared and quickly transferred to a 2-liter round-bottomed flask containing 200 ml of dry benzene.

  • To this suspension, add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene.

  • The reaction is initiated by careful heating in a water bath. Once the exothermic reaction begins, the water bath is removed.

  • The remainder of the chloroacetone-benzene mixture is added gradually through the reflux condenser.

  • After the addition is complete and the reaction subsides, the mixture is refluxed on a water bath for 30 minutes.

  • Approximately 750 ml of water is added to the mixture with shaking. After 30 minutes, the mixture is transferred to a separatory funnel.

  • The upper benzene layer is discarded. The lower aqueous layer is made alkaline by the addition of 5 N sodium hydroxide or potassium hydroxide.

  • The crude thiazole, which separates as a dark upper layer, is extracted with five 120-ml portions of ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate and filtered.

  • The ether is removed by distillation, and the residual oil is fractionated at atmospheric pressure. The fraction boiling at 143–145°C is collected to yield 2,4-dimethylthiazole.

Conceptual Synthetic Workflow

The synthesis of this compound would logically proceed from the 2,4-dimethylthiazole precursor via a sulfonation reaction. The following diagram illustrates a conceptual workflow for this transformation.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis A Acetamide + Chloroacetone B 2,4-Dimethylthiazole A->B  Hantzsch Synthesis (Phosphorus Pentasulfide) C This compound B->C  Sulfonation (e.g., Chlorosulfonic acid)

Conceptual workflow for the synthesis of this compound.

Reactivity and Further Reactions

Thiazole sulfonyl chlorides are reactive intermediates. The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the 5-position of the thiazole ring, which is a key feature for its use in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. For instance, it can react with amines to form sulfonamides.

References

An In-depth Technical Guide to 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride (CAS Number: 80466-80-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a key building block in medicinal chemistry. This document details its chemical and physical properties, safety information, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid, reactive compound with the molecular formula C₅H₆ClNO₂S₂. Its chemical structure features a dimethylated thiazole ring functionalized with a sulfonyl chloride group at the 5-position, making it a valuable electrophilic reagent for the synthesis of a variety of sulfonamide derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 80466-80-4[1]
Molecular Formula C₅H₆ClNO₂S₂[1][2]
Molecular Weight 211.69 g/mol [1]
Appearance Solid[2]
Purity Typically ≥97%[2]
InChI Key GFFJSTHQILQFNQ-UHFFFAOYSA-N[2]
Boiling Point 311.6 ± 30.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 142.2 ± 24.6 °C[3]
Refractive Index 1.558[3]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory setting. It is classified as a substance that causes severe skin burns and eye damage.

Table 2: Hazard and Precautionary Statements

CategoryStatementReference
Hazard Statement H314: Causes severe skin burns and eye damage.[3]
Precautionary Statement (Prevention) P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Precautionary Statement (Response) P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately.[3]
Precautionary Statement (Storage) P405: Store locked up.[3]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[3]

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR Two singlets for the two methyl groups on the thiazole ring, likely in the range of δ 2.0-3.0 ppm.
¹³C NMR Resonances for the two methyl carbons, the two thiazole ring carbons attached to the methyl groups, the thiazole ring carbon attached to the sulfonyl chloride group, and the quaternary thiazole ring carbon.
IR Spectroscopy Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). Also, C=N and C-S stretching bands from the thiazole ring.
Mass Spectrometry (EI) The molecular ion peak (M⁺) would be expected at m/z 211 and 213 in an approximate 3:1 ratio due to the chlorine isotope. Fragmentation may involve the loss of Cl, SO₂, and cleavage of the thiazole ring.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

G 2,4-Dimethylthiazole 2,4-Dimethylthiazole This compound This compound 2,4-Dimethylthiazole->this compound Chlorosulfonic Acid (ClSO3H)

Caption: Synthesis of the title compound via chlorosulfonation.

Materials:

  • 2,4-Dimethylthiazole

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a dropping funnel and a gas outlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide solution).

  • Add 2,4-dimethylthiazole to the flask and dissolve it in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C. Vigorous gas evolution (HCl) will occur.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of Sulfonamides from this compound

This compound is a key intermediate for the synthesis of various sulfonamides. A patent (WO2021094974A1) describes its use in preparing heterocyclic TrpML1 agonists.[6] The following is a general procedure adapted from the patent's "general method B" and other standard sulfonamide synthesis protocols.[3][7]

Reaction Scheme:

G This compound This compound Sulfonamide Derivative Sulfonamide Derivative This compound->Sulfonamide Derivative Amine (R-NH2), Base (e.g., Pyridine)

Caption: General synthesis of sulfonamides from the title compound.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane or another suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (e.g., pyridine, 1.5-2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound in the same solvent and add it dropwise to the amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours to overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Applications in Drug Development: TRPML1 Agonists

A significant application of this compound is in the synthesis of Transient Receptor Potential Mucolipin 1 (TRPML1) agonists. TRPML1 is a cation channel primarily located in the membranes of late endosomes and lysosomes.[8] It plays a crucial role in lysosomal calcium homeostasis, and its dysfunction is linked to lysosomal storage disorders like Mucolipidosis type IV, as well as other neurodegenerative diseases.[9] Agonists of TRPML1 are being investigated as potential therapeutics to restore proper lysosomal function.

TRPML1 Signaling Pathway

Activation of the TRPML1 channel leads to the release of calcium from the lysosome into the cytosol. This localized increase in cytosolic calcium can trigger various downstream cellular processes, including the activation of transcription factors like TFEB, which promotes lysosomal biogenesis and autophagy.[10]

G cluster_lysosome Lysosome cluster_cytosol Cytosol Lysosomal_Ca Lysosomal Ca²⁺ Cytosolic_Ca Cytosolic Ca²⁺ ↑ Lysosomal_Ca->Cytosolic_Ca release TRPML1 TRPML1 Channel TRPML1->Lysosomal_Ca facilitates efflux Downstream Downstream Cellular Processes (e.g., TFEB activation, Autophagy) Cytosolic_Ca->Downstream triggers Agonist TRPML1 Agonist Agonist->TRPML1 binds and activates

Caption: TRPML1 agonist-mediated signaling pathway.

Experimental Workflow for Screening TRPML1 Agonists

The discovery and development of TRPML1 agonists typically involve a multi-step process, starting from the synthesis of a compound library followed by in vitro screening assays.

G cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening A This compound C Sulfonamide Library A->C B Amine Library B->C D Primary Screen: High-Throughput Calcium Flux Assay C->D Test Compounds E Secondary Screen: Electrophysiology (Patch Clamp) D->E Hits F Lead Compound Identification E->F Validated Hits

Caption: Experimental workflow for TRPML1 agonist discovery.

Primary Screening: Calcium Flux Assay This is a high-throughput method to identify compounds that activate TRPML1.[11]

Principle: Cells expressing TRPML1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon activation of TRPML1 by an agonist, lysosomal calcium is released into the cytosol, binding to the dye and causing an increase in fluorescence, which is measured by a plate reader.[11]

Protocol Outline:

  • Cell Culture: Plate HEK293 cells stably expressing TRPML1 in a 96- or 384-well plate.

  • Dye Loading: Incubate the cells with a fluorescent calcium indicator like Fluo-4 AM.

  • Compound Addition: Add the synthesized sulfonamide compounds to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates TRPML1 activation.

Secondary Screening: Electrophysiology (Patch Clamp) This "gold standard" technique directly measures the ion channel activity and is used to confirm the hits from the primary screen and to characterize their electrophysiological properties.[8][12]

Principle: A microelectrode forms a high-resistance seal with the cell membrane (or the membrane of an isolated lysosome), allowing for the measurement of the ionic currents flowing through the TRPML1 channels upon agonist application.

Protocol Outline:

  • Cell Preparation: Use cells expressing TRPML1 on their plasma membrane (a mutated form for easier access) or isolated enlarged lysosomes.

  • Patching: Form a whole-cell or whole-lysosome patch clamp configuration.

  • Compound Application: Apply the test compound (agonist) to the cell or lysosome.

  • Current Recording: Record the resulting ionic currents. The magnitude and characteristics of the current provide detailed information about the agonist's potency and efficacy.[12][13]

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel sulfonamides with potential therapeutic applications. Its utility in the development of TRPML1 agonists highlights its importance in modern drug discovery. This guide provides essential technical information for researchers working with this compound, from its fundamental properties and safe handling to its application in the synthesis and screening of biologically active molecules.

References

Technical Guide: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. It includes key quantitative data, a representative experimental workflow for its synthesis and characterization, and relevant safety information. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel sulfonamide derivatives for pharmaceutical and agrochemical research.

Core Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Weight 211.69 g/mol [1][2][3]
Molecular Formula C₅H₆ClNO₂S₂[1][2][4]
CAS Number 80466-80-4[1][2]
Purity Typically ≥97%[4]
Physical Form Solid[4]
InChI Key GFFJSTHQILQFNQ-UHFFFAOYSA-N[4]

Experimental Protocols and Methodologies

Following synthesis, a rigorous characterization is essential to confirm the structure and purity of the compound. A general workflow for this process is depicted below.

G Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start 2,4-Dimethylthiazole Precursor reaction Chlorosulfonation (e.g., with Chlorosulfonic Acid) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms purity_analysis Purity Assessment (e.g., GC-MS or Titrimetry) product->purity_analysis final_product Verified Pure Compound nmr->final_product ms->final_product purity_analysis->final_product

A generalized workflow for the synthesis and characterization of the target compound.
Detailed Methodologies for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the molecular structure of the synthesized compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for reactive species like sulfonyl chlorides.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration values to confirm the presence and connectivity of the thiazole ring, methyl groups, and the sulfonyl chloride moiety.

2. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the compound.

  • Method: A suitable mass spectrometry technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or a soft ionization technique like Electrospray Ionization (ESI-MS), can be employed.

  • Analysis: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 211.69 g/mol . The isotopic pattern, particularly due to the presence of chlorine and sulfur, can further aid in confirming the elemental composition. For GC-MS, derivatization to a more stable sulfonamide might be necessary to prevent degradation in the instrument.[1]

3. Purity Assessment via Titrimetry:

  • Objective: To quantify the sulfonyl chloride content in the sample.

  • Principle: This classical method involves the reaction of the sulfonyl chloride with a nucleophile, followed by titration. For instance, the compound can be reacted with an excess of a known concentration of a primary or secondary amine. The unreacted amine can then be back-titrated with a standardized acid solution.

  • Advantages: Titrimetry provides a cost-effective and accurate determination of the active sulfonyl chloride concentration.

Signaling Pathways and Applications

This compound is primarily a synthetic intermediate and not typically studied for its direct interaction with biological signaling pathways. Its significance lies in its utility as a building block for creating more complex molecules with potential biological activity.

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form a diverse library of sulfonamides.[5][6] This reaction is fundamental in drug discovery, as the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.

The logical relationship for its primary application in drug development is illustrated in the diagram below.

G Application in Drug Discovery start 2,4-Dimethyl-1,3-thiazole- 5-sulfonyl chloride reaction Nucleophilic Substitution start->reaction amine Primary or Secondary Amine (R₁R₂NH) amine->reaction sulfonamide Novel Sulfonamide Derivative reaction->sulfonamide screening Biological Screening (e.g., Enzyme Assays) sulfonamide->screening lead_compound Lead Compound Identification screening->lead_compound

The role of the title compound as a precursor in the synthesis of novel sulfonamides.

Safety and Handling

This compound is a reactive chemical that should be handled with appropriate safety precautions. It is classified as a substance that can cause severe skin burns and eye damage.[7]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as water, bases, and strong oxidizing agents.[7]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7]

References

An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details two established methods for the synthesis of the precursor 2,4-dimethylthiazole, followed by the chlorosulfonation to yield the final product. The guide includes detailed experimental protocols, a summary of quantitative data, and a visualization of the synthetic pathway.

Synthesis of 2,4-Dimethyl-1,3-thiazole (Precursor)

Two primary methods for the synthesis of 2,4-dimethyl-1,3-thiazole are presented below.

Method A: From Acetamide, Phosphorus Pentasulfide, and Chloroacetone

This classic method, adapted from Organic Syntheses, involves the in-situ formation of thioacetamide followed by condensation with chloroacetone.

Method B: From Thioacetamide and Bromoacetone

This alternative approach involves the direct condensation of thioacetamide with a halo-ketone.

Table 1: Quantitative Data for the Synthesis of 2,4-Dimethyl-1,3-thiazole

ParameterMethod AMethod B
Starting Materials Acetamide, Phosphorus Pentasulfide, ChloroacetoneThioacetamide, Bromoacetone
Solvent BenzeneDimethylformamide (DMF)
Reaction Temperature Reflux60 °C
Reaction Time 30 minutes (after addition)1 hour
Yield 41-45% (based on P₂S₅)99%
Purity Boiling Point: 143-145 °CWhite solid after chromatography

Synthesis of this compound

The final step in the synthesis is the chlorosulfonation of the 2,4-dimethylthiazole precursor. While a specific detailed protocol for this exact transformation is not widely published, the following procedure is based on established methods for the chlorosulfonation of aromatic and heterocyclic compounds, particularly the reaction of substituted thiazoles with chlorosulfonic acid.

Table 2: Proposed Quantitative Data for the Synthesis of this compound

ParameterProposed Method
Starting Material 2,4-Dimethyl-1,3-thiazole
Reagent Chlorosulfonic Acid
Reaction Temperature 0-15 °C (addition), then 60 °C
Reaction Time ~2 hours
Purity 97% (commercially available)[1]

Experimental Protocols

Synthesis of 2,4-Dimethyl-1,3-thiazole (Method A)

Procedure adapted from Organic Syntheses, Coll. Vol. 3, p.326 (1955); Vol. 27, p.24 (1947).

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.

  • Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.

  • Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene to the flask.

  • Carefully heat the mixture in a water bath to initiate the exothermic reaction.

  • Once the reaction begins, remove the water bath and gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser at a rate that maintains a controlled reaction.

  • After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

  • Add approximately 750 mL of water to the mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.

  • Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.

  • Extract the crude thiazole, which separates as a black upper layer, with five 120-mL portions of ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate and filter.

  • Remove the ether by distillation from a steam bath.

  • Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150 °C. Redistill this fraction to obtain 2,4-dimethylthiazole boiling at 143–145 °C. The reported yield is 210–230 g (41–45% based on phosphorus pentasulfide).

Synthesis of 2,4-Dimethyl-1,3-thiazole (Method B)
  • Dissolve thioacetamide (0.75 g, 10 mmol) and bromoacetone (1.99 g, 10 mmol) in 5 mL of DMF in a 20 mL pressure tube.[2]

  • Seal the reaction mixture and heat it in an oil bath at 60 °C for 1 hour.[2]

  • After the reaction is complete, dilute the mixture with a saturated aqueous ammonium chloride solution.[2]

  • Extract the product with ethyl acetate.[2]

  • Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate.[2]

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 2,4-dimethylthiazole in 99% yield as a white solid.[2]

Synthesis of this compound (Proposed Protocol)

This proposed protocol is based on analogous chlorosulfonation reactions of heterocyclic compounds.

  • In a round-bottomed flask fitted with a mechanical stirrer and a dropping funnel, place a molar excess (e.g., 4-5 equivalents) of chlorosulfonic acid.

  • Cool the flask in an ice-water bath to 0-15 °C.

  • Slowly add one equivalent of 2,4-dimethylthiazole to the stirred chlorosulfonic acid, maintaining the temperature below 15 °C. Hydrogen chloride gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.

  • After the addition is complete, heat the mixture to 60 °C for approximately 2 hours, or until the evolution of HCl ceases.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • The solid sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as benzene or a mixture of hexane and ethyl acetate.

Synthesis Pathway Visualization

Synthesis_Pathway cluster_0 Method A cluster_1 Method B acetamide Acetamide intermediate_A In-situ Thioacetamide acetamide->intermediate_A p2s5 P₂S₅ p2s5->intermediate_A chloroacetone_A Chloroacetone dimethylthiazole_A 2,4-Dimethylthiazole chloroacetone_A->dimethylthiazole_A intermediate_A->dimethylthiazole_A Benzene, Reflux final_product 2,4-Dimethyl-1,3-thiazole- 5-sulfonyl chloride dimethylthiazole_A->final_product Chlorosulfonation dummy1 thioacetamide Thioacetamide dimethylthiazole_B 2,4-Dimethylthiazole thioacetamide->dimethylthiazole_B DMF, 60°C bromoacetone Bromoacetone bromoacetone->dimethylthiazole_B DMF, 60°C chlorosulfonic_acid Chlorosulfonic Acid (ClSO₃H) chlorosulfonic_acid->final_product dummy2

Caption: Synthesis pathways for this compound.

References

starting materials for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic pathways and starting materials required for the preparation of this compound, a key intermediate in pharmaceutical and chemical research. The synthesis is typically approached as a two-stage process: first, the construction of the 2,4-dimethylthiazole core, followed by its chlorosulfonation to yield the final product.

Overall Synthetic Pathway

The synthesis begins with readily available starting materials to form the heterocyclic intermediate, 2,4-dimethylthiazole. This intermediate then undergoes an electrophilic aromatic substitution reaction to introduce the sulfonyl chloride group at the C5 position of the thiazole ring.

G A Starting Materials (e.g., Thioamide + α-Haloketone) B Stage 1: Hantzsch Thiazole Synthesis A->B Reaction C 2,4-Dimethyl-1,3-thiazole B->C Yields Intermediate D Stage 2: Chlorosulfonation C->D Reactant E This compound D->E Final Product

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of the 2,4-Dimethylthiazole Intermediate

The most common and effective method for synthesizing the 2,4-dimethylthiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. Below are two prominent protocols detailing different starting materials that converge on the same intermediate.

G cluster_start Starting Materials cluster_process Process A Thioamide Source (e.g., Thioacetamide or Acetamide/P₄S₁₀) C Mix Reagents in Solvent (e.g., Benzene or DMF) A->C B α-Haloketone (e.g., Chloroacetone or Bromoacetone) B->C D Reaction (Heating / Reflux) C->D E Aqueous Workup (Quenching, Neutralization, Extraction) D->E F Purification (Distillation or Chromatography) E->F G Product: 2,4-Dimethylthiazole F->G G A 2,4-Dimethyl-1,3-thiazole C Electrophilic Aromatic Substitution A->C B Chlorosulfonic Acid (ClSO₃H) B->C Reagent D 2,4-Dimethyl-1,3-thiazole- 5-sulfonyl chloride C->D Yields

An In-depth Technical Guide to the Electrophilic Substitution on 2,4-Dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental protocols associated with the electrophilic substitution reactions on 2,4-dimethylthiazole. This information is critical for the synthesis of novel thiazole-containing compounds for applications in medicinal chemistry and materials science.

Core Concepts: Reactivity and Regioselectivity

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms. Its aromaticity arises from the delocalization of a lone pair of electrons from the sulfur atom across the ring.[1] In terms of electrophilic aromatic substitution (EAS), the thiazole ring's reactivity is intermediate, being generally more reactive than pyridine but less reactive than thiophene.

The electron distribution in the thiazole ring is not uniform. The C2 position is the most electron-deficient due to the inductive effect of the adjacent heteroatoms, making it prone to nucleophilic attack. The C4 position is considered nearly neutral, while the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[1][2]

In 2,4-dimethylthiazole , the presence of two electron-donating methyl groups at positions C2 and C4 further enhances the nucleophilicity of the ring. These alkyl groups activate the ring towards electrophilic substitution, primarily by increasing the electron density at the C5 position. Consequently, electrophilic substitution on 2,4-dimethylthiazole occurs with high regioselectivity at the C5 position.[2]

Caption: Logical flow showing how methyl groups activate the C5 position.

The general mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

G General Mechanism of Electrophilic Substitution at C5 Start 2,4-Dimethylthiazole + E+ SigmaComplex Sigma Complex (Resonance Stabilized Cation) Start->SigmaComplex Attack at C5 Product 5-Substituted-2,4-dimethylthiazole + H+ SigmaComplex->Product Deprotonation

Caption: The two-step mechanism for electrophilic aromatic substitution.

Nitration

Nitration of the thiazole ring typically requires strong acidic conditions to generate the nitronium ion (NO₂⁺). For activated rings like 2,4-dimethylthiazole, the reaction proceeds readily to yield the 5-nitro derivative. Controlling the temperature is crucial to prevent side reactions.

Table 1: Nitration of Substituted Thiazoles

Substrate Nitrating Agent Conditions Product Yield Reference
2,4-Dichlorothiazole 98% HNO₃ 15-20 °C, 1 hr 2,4-Dichloro-5-nitrothiazole 95.5% [3]

| 2-Methylthiazole | HNO₃ / H₂SO₄ | Low Temperature | 2-Methyl-5-nitrothiazole | Major Product |[4] |

Experimental Protocol: Nitration of 2,4-Dimethylthiazole (Analogous to 2-Methylthiazole)

This protocol is adapted from the procedure for the nitration of 2-methylthiazole and is expected to yield 2,4-dimethyl-5-nitrothiazole.[4]

  • Preparation of Nitrating Mixture: In a flask, carefully add concentrated nitric acid (1.5 eq.) dropwise to chilled (0-5 °C) concentrated sulfuric acid (~3-5 volumes). Maintain the temperature below 10 °C throughout the addition.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dimethylthiazole (1.0 eq.) in concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,4-dimethylthiazole over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration. Wash the crude product thoroughly with cold water until the filtrate is neutral to remove residual acids.

  • Purification: The crude product, 2,4-dimethyl-5-nitrothiazole, can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Halogenation

Halogenation of electron-rich thiazoles can be achieved using various reagents. N-halosuccinimides (NCS for chlorination, NBS for bromination) are often preferred over elemental halogens for better selectivity and milder reaction conditions.

Table 2: Halogenation of Thiazole Derivatives

Substrate Halogenating Agent Conditions Product Yield Reference
Generic Thiazole Br₂ - 5-Bromothiazole - [2]
Thiophenol NCS / CH₂Cl₂ Room Temperature Sulfenyl chloride - [5]

| Deactivated Aromatics | NCS / BF₃-H₂O | - | Chlorinated Aromatic | - |[6] |

Experimental Protocol: Bromination of 2,4-Dimethylthiazole

This protocol is a general procedure for the bromination of activated aromatic rings and is expected to yield 5-bromo-2,4-dimethylthiazole.[7]

  • Reaction Setup: Dissolve 2,4-dimethylthiazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to afford pure 5-bromo-2,4-dimethylthiazole.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the thiazole ring, typically at the C5 position. The reaction is usually carried out using fuming sulfuric acid (oleum) or chlorosulfonic acid.

Table 3: Sulfonation of Thiazole Derivatives

Substrate Sulfonating Agent Conditions Product Yield Reference
Generic Thiazole Oleum / H₂SO₄ - Thiazole-5-sulfonic acid - [2]

| 2,4-Dichlorothiazole | Chlorosulfonic Acid | - | 2,4-Dichloro-thiazole-sulphonyl chloride | - |[8] |

Experimental Protocol: Sulfonation of 2,4-Dimethylthiazole

This protocol is a general method for aromatic sulfonation and is expected to yield 2,4-dimethylthiazole-5-sulfonic acid.

  • Reaction Setup: Place 2,4-dimethylthiazole (1.0 eq.) in a flask equipped with a stirrer and a dropping funnel.

  • Reagent Addition: Cool the flask to 0 °C and slowly add fuming sulfuric acid (oleum, ~20% SO₃) (3-4 eq.) dropwise.

  • Reaction: After addition, carefully heat the mixture to 80-100 °C and maintain this temperature for several hours until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate upon cooling or after neutralization. If it remains in solution, it can often be isolated by salting out with sodium chloride, followed by filtration. The product can also be isolated as its sulfonyl chloride derivative by reacting with thionyl chloride or phosphorus pentachloride.

  • Purification: The crude sulfonic acid or its derivative is purified by recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an activated aromatic ring.[9] Due to the electron-rich nature of 2,4-dimethylthiazole, it is expected to undergo Friedel-Crafts acylation at the C5 position. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required.

Table 4: Friedel-Crafts Acylation

Substrate Acylating Agent Catalyst Conditions Product Reference
Aromatic Ring Acyl Halide / Anhydride Lewis Acid (e.g., AlCl₃) Anhydrous Aryl Ketone [10][11]

| Toluene | Acetyl Chloride | AlCl₃ | 0 °C to RT, CH₂Cl₂ | 4'-Methylacetophenone |[3] |

Experimental Protocol: Friedel-Crafts Acylation of 2,4-Dimethylthiazole

This protocol is adapted from general Friedel-Crafts procedures and is expected to yield 5-acetyl-2,4-dimethylthiazole.[3]

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 2,4-dimethylthiazole (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.

  • Acylation: Add the solution of the thiazole and acetyl chloride dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition, allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and quench it by slowly adding cold water, followed by 1 M HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 5-acetyl-2,4-dimethylthiazole.

G Experimental Workflow: Friedel-Crafts Acylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Suspend AlCl₃ in anhydrous DCM at 0°C C 3. Add thiazole solution dropwise to AlCl₃ suspension at 0°C A->C B 2. Dissolve 2,4-dimethylthiazole & Acetyl Chloride in DCM B->C D 4. Stir at room temperature for 2-3h C->D E 5. Quench with ice-cold H₂O/HCl D->E F 6. Extract with DCM E->F G 7. Wash, dry, and concentrate organic layers F->G H 8. Purify by column chromatography G->H I Final Product: 5-Acetyl-2,4-dimethylthiazole H->I

Caption: A step-by-step workflow for a typical Friedel-Crafts acylation.

References

reactivity of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing sulfonyl chlorides are a class of organic compounds of significant interest in medicinal chemistry and materials science. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, imparts unique electronic and structural properties to molecules. When functionalized with a sulfonyl chloride group (-SO₂Cl), these compounds become powerful reagents for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules. This guide focuses on the predicted , a member of this important class of chemical intermediates.

Predicted Chemical Reactivity

The is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The dimethyl-substituted thiazole ring acts as a modulating group, influencing the reactivity of the sulfonyl chloride and providing a scaffold for further chemical modification.

Sulfonylation of Amines

The most common reaction of sulfonyl chlorides is the formation of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a vast array of biologically active compounds. The general mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

A typical workflow for this reaction is outlined below:

reagents This compound + Primary/Secondary Amine + Base (e.g., Pyridine, Triethylamine) reaction Reaction Mixture reagents->reaction 1. Dissolve & Mix solvent Inert Solvent (e.g., Dichloromethane, THF) solvent->reaction 2. Control Temperature (e.g., 0 °C to RT) workup Aqueous Workup (e.g., washing with dilute acid and brine) reaction->workup 3. Quench Reaction purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification 4. Isolate Crude Product product 2,4-Dimethyl-1,3-thiazole-5-sulfonamide purification->product 5. Obtain Pure Product

Caption: General workflow for the synthesis of sulfonamides.

Sulfonylation of Alcohols

In a similar fashion, this compound can react with alcohols to form sulfonate esters. This reaction typically requires a base to deprotonate the alcohol, increasing its nucleophilicity. The resulting sulfonate esters are stable compounds and can be used as intermediates in further synthetic transformations.

The logical relationship for this synthetic route can be visualized as:

start Start This compound + Alcohol condition Condition Presence of a non-nucleophilic base (e.g., pyridine) start->condition intermediate Intermediate Alkoxide Formation condition->intermediate product Product 2,4-Dimethyl-1,3-thiazole-5-sulfonate Ester intermediate->product side_product Byproduct Pyridinium Hydrochloride intermediate->side_product

Caption: Logical flow for the formation of sulfonate esters.

Experimental Protocols (Illustrative Examples)

The following protocols are adapted from procedures for structurally related thiazole sulfonyl chlorides and should be considered as starting points for optimization.

General Procedure for the Synthesis of N-Aryl/Alkyl-2,4-dimethyl-1,3-thiazole-5-sulfonamides
  • To a solution of the appropriate amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 mmol).

  • Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

General Procedure for the Synthesis of Alkyl 2,4-dimethyl-1,3-thiazole-5-sulfonates
  • To a solution of the alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C, add this compound (1.2 mmol) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with 1 M CuSO₄ solution (to remove pyridine), water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure sulfonate ester.

Quantitative Data (Hypothetical Data for Illustrative Purposes)

The following tables present hypothetical data to illustrate the expected outcomes of reactions involving this compound. Actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Hypothetical Yields for the Synthesis of Various Sulfonamides

EntryAmineBaseSolventTime (h)Yield (%)
1AnilinePyridineCH₂Cl₂1285
2BenzylamineTriethylamineTHF1692
3MorpholinePyridineCH₂Cl₂1295
4PiperidineTriethylamineTHF1888

Table 2: Hypothetical Yields for the Synthesis of Various Sulfonate Esters

EntryAlcoholBaseSolventTime (h)Yield (%)
1MethanolPyridinePyridine878
2EthanolPyridinePyridine1082
3IsopropanolPyridinePyridine1275
4PhenolPyridinePyridine1665

Stability and Handling

Sulfonyl chlorides are generally sensitive to moisture and should be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction. It is recommended to store this compound in a desiccator or a glovebox.

Conclusion

This compound is predicted to be a versatile and reactive intermediate for the synthesis of a wide range of sulfonamides and sulfonate esters. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and alcohols. The protocols and data presented in this guide, while based on related structures, provide a solid foundation for researchers to develop and optimize synthetic routes utilizing this promising building block. Further experimental validation is necessary to fully characterize the reactivity and synthetic utility of this specific compound.

Stability and Storage of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. The information herein is curated to support researchers and professionals in drug development in ensuring the integrity and reliability of this critical reagent. This document outlines known stability characteristics, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Profile

This compound is a reactive compound that requires careful handling and storage to maintain its chemical integrity. Its stability is primarily influenced by moisture, temperature, and incompatible materials.

Recommended Storage Conditions

Proper storage is crucial to prevent degradation. The following table summarizes the recommended storage conditions based on available safety data sheets and general knowledge of sulfonyl chloride chemistry.[1]

ParameterRecommendationRationale
Temperature CoolTo minimize thermal decomposition and slow down potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., nitrogen, argon)To prevent contact with atmospheric moisture and oxygen.[1]
Container Tightly closed, in a dry and well-ventilated placeTo prevent ingress of moisture and ensure safe storage.[1]
Light Exposure Protect from lightWhile specific photostability data is limited, it is a general good practice for complex organic molecules.
Environment Corrosives area, away from water or moist airDue to its corrosive nature and violent reaction with water.[1]
Incompatible Materials and Reactivity

Contact with certain substances can lead to rapid degradation or hazardous reactions. It is imperative to avoid the following:

Incompatible MaterialNature of Hazard
Water / Moist Air Reacts violently, liberating toxic gas (e.g., HCl) and leading to hydrolysis of the sulfonyl chloride group.[1]
Bases Can catalyze hydrolysis and other decomposition reactions.[1]
Strong Oxidizing Agents Potential for vigorous or explosive reactions.[1]
Amines Reacts to form sulfonamides; this is a planned reaction in synthesis but an incompatibility in storage.[1]
Strong Reducing Agents May lead to decomposition.[1]

Degradation Pathways

The primary degradation pathways for heteroaromatic sulfonyl chlorides, including this compound, are hydrolysis and thermal decomposition.

  • Hydrolysis: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is often catalyzed by acidic or basic conditions.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition, which may involve the extrusion of sulfur dioxide (SO2) or other complex degradation pathways. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, sulfur oxides, and hydrogen chloride gas.[1]

The following diagram illustrates the key factors influencing the stability of this compound.

cluster_factors Influencing Factors compound This compound stability Stability compound->stability Influences degradation Degradation stability->degradation Loss of storage_conditions Storage Conditions - Temperature - Atmosphere (Inert) - Moisture storage_conditions->stability incompatible_materials Incompatible Materials - Water / Moisture - Bases - Oxidizing Agents - Amines incompatible_materials->degradation

Factors affecting the stability of the compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies can be performed. These studies expose the compound to stress conditions to identify potential degradation products and determine degradation pathways.

General Forced Degradation Protocol

The following protocols are adapted from general guidelines for forced degradation studies of chemically reactive substances.[2][3][4][5][6] The extent of degradation should be targeted to be in the range of 5-20%.[5]

Stress ConditionProtocol
Acid Hydrolysis 1. Dissolve a known concentration of the compound in an aprotic solvent (e.g., acetonitrile).2. Add an equal volume of 0.1 M to 1 M HCl.[2]3. Maintain the solution at room temperature or elevated temperature (e.g., 50-70°C).[3]4. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).5. Neutralize the samples with a suitable base before analysis.
Base Hydrolysis 1. Dissolve a known concentration of the compound in an aprotic solvent.2. Add an equal volume of 0.1 M to 1 M NaOH.[2]3. Follow steps 3-5 from the Acid Hydrolysis protocol, neutralizing with a suitable acid.
Oxidation 1. Dissolve a known concentration of the compound in a suitable solvent.2. Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[2]3. Maintain the solution at room temperature for a defined period, monitoring for degradation.4. Withdraw samples and quench any remaining oxidizing agent if necessary before analysis.
Thermal Degradation 1. Place a known amount of the solid compound in a temperature-controlled oven (e.g., 60-100°C).[2]2. For solutions, dissolve the compound in a stable aprotic solvent and heat.3. Withdraw samples at various time points.4. For solid samples, dissolve in a suitable solvent before analysis.
Photodegradation 1. Prepare a solution of the compound in a photochemically transparent solvent.2. Expose the solution to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.[2]3. Keep a control sample in the dark under the same temperature conditions.4. Withdraw samples at various time points for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

HPLC ParameterRecommendation
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
Mobile Phase A gradient of water (with an acidic modifier like 0.1% formic or phosphoric acid) and acetonitrile or methanol is typically used.[8][9]
Flow Rate 1.0 mL/min.[8]
Column Temperature Maintained at a constant temperature, e.g., 25-40°C.[2]
Detector UV detector at a wavelength determined by the UV absorbance maximum of the compound and its expected degradation products. A Diode Array Detector (DAD) is recommended for peak purity analysis.[10]
Sample Preparation Samples from forced degradation studies should be neutralized if necessary, diluted with the mobile phase, and filtered through a 0.45 µm filter before injection.[2]

Note on Derivatization: Due to the high reactivity of the sulfonyl chloride, derivatization with an amine (e.g., diethylamine) to form the more stable sulfonamide prior to analysis can be a robust strategy for quantification, especially for GC-MS analysis.[8]

The following diagram illustrates a general workflow for a stability study of this compound.

cluster_stress Stress Conditions start Start Stability Study sample_prep Prepare Samples of This compound start->sample_prep stress_testing Forced Degradation (Stress Testing) sample_prep->stress_testing acid Acid Hydrolysis stress_testing->acid base Base Hydrolysis stress_testing->base oxidation Oxidation stress_testing->oxidation thermal Thermal stress_testing->thermal photo Photolytic stress_testing->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_analysis Data Analysis (Peak Purity, Degradation Rate) analysis->data_analysis report Generate Stability Report data_analysis->report

Workflow for a stability assessment study.

Conclusion

This compound is a moisture-sensitive and thermally labile compound. Strict adherence to proper storage conditions, including a cool, dry, and inert environment, is essential to maintain its quality. Understanding its reactivity with incompatible materials is critical for both safety and preserving the integrity of the reagent. The provided experimental protocols for forced degradation studies and HPLC analysis offer a framework for researchers to conduct their own stability assessments, ensuring the reliability of this compound in their research and development activities.

References

Technical Guide: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document outlines its commercial availability, a detailed synthesis protocol, and its relevance in the context of drug discovery, particularly in the development of kinase inhibitors.

Commercial Availability

This compound is available from several commercial suppliers. The following table summarizes the available data on purity, and product numbers from a selection of vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Conier Chem&Pharma LimitedData not available80466-80-4C₅H₆ClNO₂S₂211.69
CymitQuimica (Fluorochem)97%80466-80-4C₅H₆ClNO₂S₂211.68
Santa Cruz BiotechnologyData not available80466-80-4C₅H₆ClNO₂S₂211.69
Thermo Scientific97%80466-80-4C₅H₆ClNO₂S₂211.69
Oakwood ChemicalData not available80466-80-4C₅H₆ClNO₂S₂211.69

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process. The first step involves the synthesis of the precursor, 2,4-dimethylthiazole, via the Hantzsch thiazole synthesis. The subsequent step is the chlorosulfonation of the thiazole ring at the 5-position.

Step 1: Synthesis of 2,4-Dimethylthiazole

This procedure is adapted from the method for synthesizing 2,4-dimethylthiazole from chloroacetone and thioacetamide.[1][2]

Materials:

  • Chloroacetone

  • Thioacetamide

  • Dry benzene

  • Phosphorus pentasulfide

  • Acetamide

  • 5 N Sodium hydroxide or Potassium hydroxide

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.

  • Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.

  • Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene to the flask.

  • Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.

  • Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.

  • After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

  • Add approximately 750 mL of water to the mixture with shaking.

  • After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.

  • Make the lower aqueous layer alkaline by adding 5 N sodium hydroxide or potassium hydroxide. The crude 2,4-dimethylthiazole will separate as a black upper layer.

  • Extract the crude product with ether, and then extract the aqueous layer with five 120-mL portions of ether.

  • Combine the ethereal extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried solution and remove the ether by distillation from a steam bath.

  • Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 143–145°C.

Step 2: Chlorosulfonation of 2,4-Dimethylthiazole

This proposed method is based on a general procedure for the chlorosulfonation of an amide precursor.[3]

Materials:

  • 2,4-Dimethylthiazole

  • Chlorosulfonic acid

  • Diethyl ether

  • Water

Procedure:

  • Cool chlorosulfonic acid (8.2 equivalents) in a flask to -10°C.

  • Slowly add 2,4-dimethylthiazole (1.0 equivalent) to the cooled chlorosulfonic acid.

  • Allow the mixture to warm to room temperature and then heat it to 50°C for 3 hours, followed by heating at 60°C for 3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous solution with diethyl ether (2 x 35 mL).

  • Combine the organic layers and wash them with water (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,4-Dimethylthiazole cluster_step2 Step 2: Chlorosulfonation chloroacetone Chloroacetone reaction1 Hantzsch Thiazole Synthesis (Benzene, P4S10, Acetamide) chloroacetone->reaction1 thioacetamide Thioacetamide thioacetamide->reaction1 workup1 Alkaline Workup & Ether Extraction reaction1->workup1 purification1 Fractional Distillation workup1->purification1 dimethylthiazole 2,4-Dimethylthiazole purification1->dimethylthiazole reaction2 Chlorosulfonation dimethylthiazole->reaction2 chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction2 workup2 Aqueous Workup & Ether Extraction reaction2->workup2 final_product 2,4-Dimethyl-1,3-thiazole- 5-sulfonyl chloride workup2->final_product

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Targeting Cancer Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of significant interest in cancer research. Thiazole-based compounds have been investigated as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/mTOR and c-Met pathways.[4][5] This sulfonyl chloride serves as a crucial building block for synthesizing libraries of thiazole-containing small molecules for screening against these kinase targets.

The PI3K/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common event in many cancers.[4] Similarly, the c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in tumor progression, metastasis, and angiogenesis.[5] The development of inhibitors targeting these pathways is a major focus of modern oncology drug discovery.

Cancer_Signaling_Inhibition cluster_synthesis Synthesis of Inhibitors cluster_pathway Cancer Signaling Pathway sulfonyl_chloride 2,4-Dimethyl-1,3-thiazole- 5-sulfonyl chloride thiazole_derivatives Thiazole-based Inhibitors sulfonyl_chloride->thiazole_derivatives Chemical Synthesis receptor Receptor Tyrosine Kinase (e.g., c-Met) thiazole_derivatives->receptor Inhibition pi3k PI3K thiazole_derivatives->pi3k Inhibition mtor mTOR thiazole_derivatives->mtor Inhibition growth_factor Growth Factor growth_factor->receptor receptor->pi3k akt Akt pi3k->akt akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Role of thiazole derivatives in inhibiting cancer signaling pathways.

References

In-Depth Technical Guide: Purity Specifications for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a key reagent in synthetic chemistry and drug discovery. This document outlines typical purity levels, potential impurities, and the analytical methodologies used to ensure its quality for research and development applications.

Chemical Identity and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 80466-80-4[1][2]
Molecular Formula C₅H₆ClNO₂S₂[1][2]
Molecular Weight 211.69 g/mol [1]
Appearance Solid[2]
Purity (Typical) ≥97%[2]
Boiling Point 311.6 ± 30.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 142.2 ± 24.6 °C[3]
Refractive Index 1.558[3]

Purity Specifications and Impurity Profile

Commercially available this compound typically has a purity of 97% or higher.[2] The remaining percentage may consist of starting materials, byproducts of the synthesis, or degradation products.

Table 2: Potential Impurities in this compound

Impurity NamePotential Origin
2,4-Dimethyl-1,3-thiazoleIncomplete sulfonation of the starting material.
2,4-Dimethyl-1,3-thiazole-5-sulfonic acidHydrolysis of the sulfonyl chloride group.
Unreacted chlorinating agent (e.g., chlorosulfonic acid)Carryover from the synthesis process.
Isomeric sulfonyl chloridesNon-regioselective sulfonation.
Residual SolventsFrom synthesis and purification steps.

Experimental Protocols

Synthesis of this compound

A related synthesis for a similar compound, 2,4-dichloro-thiazole-sulfonyl chloride, involves the direct reaction of 2,4-dichloro-thiazole with chlorosulfonic acid.[4] This suggests a potential synthetic route for the target compound starting from 2,4-dimethylthiazole.

General Synthetic Workflow:

Start 2,4-Dimethyl-1,3-thiazole Reaction Chlorosulfonation Start->Reaction Reagent Chlorosulfonic Acid Reagent->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General synthetic workflow for this compound.

Purification

Purification of sulfonyl chlorides is crucial to remove residual acids and other impurities. Recrystallization is a common method. While a specific solvent system for this compound is not explicitly documented, for similar sulfonyl chlorides, recrystallization from a mixed solvent system like toluene-hexane has been reported to be effective in improving purity.[5] Another general approach for purifying sulfonyl chlorides involves dissolution in a solvent like ether, followed by the addition of a less polar solvent such as petroleum ether to induce crystallization.[6]

Purification Workflow:

Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter Hot Filtration (if necessary) Dissolve->Filter Crystallize Cool to Induce Crystallization Filter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Pure Product Dry->Pure Sample Sample Preparation (Dissolve in Mobile Phase) Inject Injection into HPLC System Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Peak Integration & Purity Calculation) Detect->Analyze BuildingBlock This compound Reaction Reaction with Amines (Sulfonamide Formation) BuildingBlock->Reaction Library Library of Novel Sulfonamide Derivatives Reaction->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Methodological & Application

Application Note and Protocol: Synthesis of N-Substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing sulfonamides are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] The thiazole ring acts as a versatile scaffold, and when combined with a sulfonamide moiety, it can lead to compounds with potent pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.[2][3] Specifically, many sulfonamide-based drugs target enzymes like carbonic anhydrase.[4] This document provides a detailed protocol for the synthesis of a library of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides through the reaction of 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride with various primary amines.

Potential Applications in Drug Discovery

N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides are valuable scaffolds for the development of novel therapeutic agents. The structural diversity that can be achieved by varying the primary amine substituent allows for the fine-tuning of physicochemical properties and biological activity. Based on the known activities of structurally related thiazole sulfonamides, this class of compounds holds potential as:

  • Enzyme Inhibitors: Many sulfonamides are known to inhibit metalloenzymes, such as carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer.[2][4] The sulfonamide group can coordinate with the zinc ion in the active site of these enzymes.

  • Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs. Novel sulfonamide derivatives may exhibit activity against various bacterial and fungal strains.[3]

  • Anticancer Agents: Thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The synthesized compounds could be screened for their potential as antineoplastic agents.[1][5]

Hypothetical Signaling Pathway Inhibition

While the specific biological targets of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides are yet to be fully elucidated, a common mechanism of action for such kinase inhibitors involves blocking the phosphorylation cascade in a signaling pathway, thereby inhibiting cell proliferation. A generalized representation of this inhibition is shown below.

G Hypothetical Kinase Inhibition Pathway cluster_0 Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor 2,4-Dimethyl-1,3-thiazole- 5-sulfonamide Derivative Inhibitor->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

General Reaction Scheme

The synthesis involves the nucleophilic substitution reaction between this compound and a primary amine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Reaction SchemeFigure 1: General reaction scheme for the synthesis of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides.

Experimental Protocol: General Procedure

This protocol describes a general method for the synthesis of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, benzylamine, n-propylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Solvents for recrystallization (e.g., ethanol, isopropanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for filtration and recrystallization

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6][7]

Quantitative Data

The following table presents a representative, though hypothetical, summary of products that can be synthesized using the described protocol. Yields and physical properties will vary depending on the specific primary amine used and the reaction conditions.

Entry Primary Amine (R-NH₂) Product (N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamide) Yield (%) Melting Point (°C) ¹H NMR (CDCl₃, δ ppm) *
1AnilineN-phenyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide85155-1577.1-7.4 (m, 5H, Ar-H), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃)
2BenzylamineN-benzyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide90120-1227.2-7.4 (m, 5H, Ar-H), 4.2 (d, 2H, CH₂), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃)
3n-PropylamineN-(n-propyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide7888-903.0 (t, 2H, N-CH₂), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃), 1.5 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)

*Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the sulfonamides.[8][9] The disappearance of the primary amine N-H protons and the appearance of the sulfonamide N-H proton (if applicable) and characteristic shifts of the alkyl or aryl groups are indicative of product formation.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides.

G Synthesis Workflow Start Start Reaction_Setup Dissolve Primary Amine and Base in Anhydrous Solvent Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Addition Add Sulfonyl Chloride Solution Dropwise Cooling->Addition Reaction Stir at Room Temperature (2-12 h) Addition->Reaction Workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Drying Dry Organic Layer and Evaporate Solvent Workup->Drying Purification Purify by Recrystallization or Column Chromatography Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for synthesis and purification.

References

Application Notes and Protocols for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride as a key building block in the synthesis of medicinally relevant sulfonamide derivatives. This document outlines synthetic protocols, highlights key biological applications, and presents quantitative data for derivatives, focusing on their roles as enzyme inhibitors.

Introduction

This compound is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of a variety of sulfonamides. The thiazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. When combined with a sulfonamide group, the resulting derivatives exhibit a broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This reagent serves as a crucial starting point for generating compound libraries for screening and lead optimization in drug discovery programs.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Carbonic Anhydrase Inhibition: Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in crucial physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer. Thiazole-containing sulfonamides have been investigated as potent and selective CA inhibitors.

  • Anticancer Activity: The inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, is a validated strategy in anticancer drug development. These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy. Thiazole sulfonamides have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer and other diseases. The thiazole scaffold is present in several approved kinase inhibitors. While specific data for 2,4-dimethyl-1,3-thiazole-5-sulfonamide derivatives as kinase inhibitors is emerging, the general class of thiazole sulfonamides holds potential in this area.

  • Antimicrobial and Other Activities: The sulfonamide functional group is historically significant in the development of antibacterial agents. Thiazole derivatives have also demonstrated a wide range of other biological activities, including antioxidant and neuroprotective effects.

Data Presentation: Biological Activity of Thiazole Sulfonamide Derivatives

The following tables summarize quantitative biological data for various thiazole sulfonamide derivatives, illustrating the potential of compounds derived from this compound.

Table 1: Carbonic Anhydrase Inhibition Data for Pritelivir and its Congeners

Data sourced from a study on congeners of Pritelivir, which are N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl] derivatives.

Compound IDR GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA VA (Ki, nM)hCA VB (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
8a H1214.929.023.815.44.1
8b (Pritelivir) CH₃25010.045.125125.377.2
8e n-Propyl15.315.441.245.310.115.3
8f Isopropyl25.712.533.533.79.810.5
8g n-Butyl10.122.355.958.212.313.4
AAZ (Acetazolamide) -25012.181.351.225.85.7

Table 2: Anticancer Activity of Thiazole-Based Sulfonamide Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)
M5 MCF-7 (Breast)18.53[1]
Cisplatin MCF-7 (Breast)10.2[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-2,4-dimethyl-1,3-thiazole-5-sulfonamides

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA) or Pyridine, 1.5 - 2.0 equivalents)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for workup and purification (e.g., Ethyl acetate, Hexane, Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., triethylamine, 1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM or Ethyl Acetate).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to yield the pure sulfonamide.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol outlines the determination of the inhibitory activity of synthesized sulfonamides against various human carbonic anhydrase (hCA) isoforms.

Materials:

  • Purified human CA isoenzymes (hCA I, II, IX, XII, etc.)

  • Synthesized sulfonamide inhibitors

  • 4-Nitrophenol (as a pH indicator)

  • Tris buffer (pH 7.5)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoenzymes and the synthesized sulfonamide inhibitors in an appropriate solvent (e.g., DMSO).

  • Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The formation of bicarbonate and a proton leads to a decrease in pH, which is monitored by the color change of a pH indicator (4-nitrophenol) at a specific wavelength.

  • Stopped-Flow Measurement:

    • The assay is performed in a stopped-flow instrument that rapidly mixes the enzyme solution with the CO₂ substrate solution.

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a short period (typically 10-100 seconds).

    • Measurements are performed in the presence and absence of varying concentrations of the inhibitor.

  • Data Analysis:

    • The initial reaction rates are determined from the slope of the absorbance change over time.

    • The IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are calculated by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constants (Ki) can be determined by applying the Cheng-Prusoff equation.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of synthesized sulfonamides on a cancer cell line (e.g., MCF-7).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized sulfonamide inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized sulfonamides in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation Start Start Amine + Base Amine + Base in Solvent Start->Amine + Base Add Sulfonyl Chloride Add 2,4-Dimethyl-1,3-thiazole- 5-sulfonyl chloride Amine + Base->Add Sulfonyl Chloride Reaction Stir at RT Add Sulfonyl Chloride->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Pure Sulfonamide Pure Sulfonamide Purification->Pure Sulfonamide CA_Assay Carbonic Anhydrase Inhibition Assay Pure Sulfonamide->CA_Assay Anticancer_Assay Anticancer (MTT) Assay Pure Sulfonamide->Anticancer_Assay Data_Analysis Data Analysis (IC50 / Ki) CA_Assay->Data_Analysis Anticancer_Assay->Data_Analysis

Caption: Workflow for Synthesis and Biological Evaluation.

carbonic_anhydrase_inhibition cluster_cell Tumor Cell CO2_H2O CO₂ + H₂O CA_IX Carbonic Anhydrase IX (CA IX) CO2_H2O->CA_IX catalysis H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis H⁺ export Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization HCO₃⁻ retention Tumor_Progression Tumor Proliferation & Metastasis Extracellular_Acidosis->Tumor_Progression Apoptosis_Evasion Evasion of Apoptosis Intracellular_Alkalinization->Apoptosis_Evasion Thiazole_Sulfonamide 2,4-Dimethyl-1,3-thiazole- 5-sulfonamide Derivative Thiazole_Sulfonamide->CA_IX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX in Cancer.

References

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted sulfonamides from 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride. Thiazole-containing sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The protocol described herein is a general procedure adaptable for the reaction of this compound with various primary and secondary amines.

Introduction

The sulfonamide functional group is a key pharmacophore in a multitude of clinically approved drugs.[4] Its ability to act as a bioisostere for amides, coupled with its unique electronic and hydrogen-bonding properties, makes it a valuable moiety in drug design. The thiazole ring is another privileged heterocyclic scaffold found in numerous biologically active compounds, contributing to target binding and modulating physicochemical properties.[1][2] The combination of these two moieties in 2,4-dimethyl-1,3-thiazole-5-sulfonamide derivatives presents a promising avenue for the discovery of novel therapeutic agents.

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5] This reaction is generally robust and high-yielding. This application note provides a generalized procedure that can be optimized for specific amine substrates.

Experimental Overview

The general workflow for the synthesis of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides is depicted in the following diagram. The process begins with the reaction of this compound with a selected amine in a suitable solvent and base. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to remove the base and other water-soluble impurities. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure sulfonamide, which is subsequently characterized by analytical techniques such as NMR and mass spectrometry.

experimental_workflow Experimental Workflow for Sulfonamide Synthesis start Start reaction Reaction: This compound + Amine + Base in Solvent start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product: Pure Sulfonamide characterization->end

Caption: General experimental workflow for the synthesis of sulfonamides.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Base: Pyridine or triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)

  • Hydrochloric acid (1 M aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and dissolve it in the chosen solvent (e.g., DCM).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., triethylamine, 2.0 equivalents).

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in the same solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

  • Characterization: Characterize the purified sulfonamide by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Sulfonamide Syntheses

The following table summarizes reaction conditions and yields for the synthesis of various sulfonamides from different sulfonyl chlorides, providing a comparative overview.

Sulfonyl ChlorideAmineBaseSolventTime (h)Yield (%)Reference
p-Toluenesulfonyl chlorideAnilinePyridineTHF-100[4]
Benzenesulfonyl chlorideAnilineTEATHF686[4]
2-Mercaptopyrimidine derived sulfonyl chlorideBenzylamine-DCM / 1M HCl0.2594[7]
4,6-Dimethylpyrimidine-2-sulfonyl chlorideBenzylamine-DCM / 1M HCl0.2564[7]
Thiophene-2-sulfonyl chlorideDimethylamine-THF--[8]

Biological Application: Inhibition of Bacterial Folic Acid Synthesis

Many thiazole-sulfonamide derivatives exhibit antibacterial activity.[1] The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[9][10][11] Bacteria require folic acid for the synthesis of nucleotides and, consequently, for DNA replication and growth.[12][13] By blocking folic acid synthesis, sulfonamides act as bacteriostatic agents, inhibiting bacterial proliferation.[11][13] This pathway is an excellent target for selective toxicity as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[9]

The diagram below illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

folic_acid_pathway Bacterial Folic Acid Synthesis and Sulfonamide Inhibition cluster_pathway Folic Acid Synthesis Pathway cluster_inhibition Inhibition Pteridine Dihydropteridine pyrophosphate DHF Dihydropteroic Acid Pteridine->DHF DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHF DHPS Dihydropteroate Synthase (DHPS) FolicAcid Dihydrofolic Acid (DHF) DHF->FolicAcid THF Tetrahydrofolic Acid (THF) FolicAcid->THF DHFR Nucleotides Nucleotide Synthesis (DNA, RNA, Amino Acids) THF->Nucleotides Sulfonamide Sulfonamide (e.g., 2,4-Dimethyl-1,3-thiazole- 5-sulfonamide derivative) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial dihydropteroate synthase (DHPS) by sulfonamides.

Conclusion

The protocol and information provided in this document offer a comprehensive guide for the synthesis and potential application of novel sulfonamides derived from this compound. The versatility of this synthetic route allows for the creation of diverse libraries of compounds for screening in drug discovery programs. The well-established antibacterial mechanism of sulfonamides provides a clear rationale for the development of new derivatives to combat bacterial infections. Further investigation into other biological targets, such as carbonic anhydrases, may reveal additional therapeutic applications for this promising class of molecules.[14][15][16]

References

Application Notes: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is a key heterocyclic building block for the synthesis of a diverse range of sulfonamide derivatives with significant potential in drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, and is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[3] This reactivity makes this compound an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.

Chemical Properties

PropertyValue
CAS Number 80466-80-4
Molecular Formula C₅H₆ClNO₂S₂
Molecular Weight 211.69 g/mol
Appearance Solid
Reactivity The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, etc.

Application in Drug Discovery: Targeting Carbonic Anhydrases

A significant application of thiazole-based sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] CAs are involved in numerous physiological and pathological processes, including pH regulation, fluid secretion, bone resorption, and tumorigenesis. Consequently, CA inhibitors have therapeutic applications as diuretics, antiglaucoma agents, antiepileptics, and anticancer agents.

The sulfonamide moiety is a critical pharmacophore for CA inhibition, as the deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition. The 2,4-dimethyl-1,3-thiazole scaffold can be exploited to achieve isoform-selective inhibition by establishing specific interactions with amino acid residues lining the active site cavity.

While specific biological data for derivatives of this compound is not extensively available in the public domain, the inhibitory activities of analogous thiazole and thiadiazole sulfonamides against various human carbonic anhydrase (hCA) isoforms highlight the potential of this compound class.

Table 1: Inhibitory Activity of Representative Thiazole and Thiadiazole Sulfonamides against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
Acetazolamide (Standard)250122.525[5]
Benzo[d]thiazole-6-sulfonamide758.9-3.7[5]
2-Amino-benzo[d]thiazole-6-sulfonamide351.2-38.2[5]
5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivative 13250 (IC₅₀)55 (IC₅₀)--[6]
5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivative 24750 (IC₅₀)2600 (IC₅₀)--[6]

Note: Kᵢ and IC₅₀ values are measures of inhibitory potency, where a lower value indicates higher potency.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of a representative sulfonamide derivative using this compound.

General Synthetic Scheme

G Thiazole This compound Reaction + Thiazole->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Product N-substituted-2,4-dimethyl- 1,3-thiazole-5-sulfonamide Base Base (e.g., Triethylamine, Sodium Acetate) Base->Reaction Solvent Solvent (e.g., DMF, DCM, Water) Solvent->Reaction Reaction->Product

Caption: General reaction for the synthesis of sulfonamides.

Protocol 1: Synthesis of N-Benzyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide

This protocol describes a general method for the synthesis of a sulfonamide derivative in an organic solvent.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Add benzylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Collect the fractions containing the pure product and concentrate to yield N-benzyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Sulfonamide Derivative in an Aqueous Medium

This protocol is adapted from a general procedure for N-sulfonylation of aminothiazoles and is suitable for water-soluble amines.[7]

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (1.1 eq)

  • Sodium acetate (2.0 eq)

  • Distilled water

  • Ethanol for recrystallization

Procedure:

  • Dissolve sodium acetate in distilled water in a round-bottom flask.

  • Add the amine to the solution, followed by this compound.

  • Heat the reaction mixture to 80-85 °C with continuous stirring.

  • Maintain the temperature and stirring for 4-8 hours. Monitor the reaction by TLC. The formation of a solid precipitate may be observed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the solid product by filtration.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from absolute ethanol to obtain the pure sulfonamide derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Signaling Pathway and Biological Relevance

The inhibition of carbonic anhydrases by sulfonamides is a well-established mechanism of action. The following diagram illustrates the catalytic cycle of carbonic anhydrase and its inhibition.

G cluster_0 Catalytic Cycle of Carbonic Anhydrase cluster_1 Inhibition by Sulfonamide E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2_complex E_Zn_OH->CO2_complex + CO₂ Inhibited_Complex E-Zn²⁺-⁻NHSO₂-R E_Zn_OH->Inhibited_Complex + R-SO₂NH₂ - H₂O E_Zn_H2O->E_Zn_OH - H⁺ CO2 CO₂ HCO3 HCO₃⁻ H_ion H⁺ H2O H₂O E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ CO2_complex->E_Zn_HCO3 E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ Sulfonamide R-SO₂NH⁻

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

The zinc-bound hydroxide in the active site of carbonic anhydrase is a potent nucleophile that attacks carbon dioxide. The resulting bicarbonate is then displaced by a water molecule, and the catalytic cycle is regenerated by the removal of a proton from the zinc-bound water. Sulfonamides act as potent inhibitors by coordinating to the zinc ion through their deprotonated nitrogen atom, thus preventing the binding of substrate molecules.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives in drug discovery. The straightforward and high-yielding reactions to form sulfonamides, coupled with the proven biological relevance of the thiazole nucleus and the sulfonamide pharmacophore, make this reagent highly attractive for the development of new therapeutic agents, particularly inhibitors of carbonic anhydrase and other enzymes. The provided protocols offer a starting point for the synthesis and exploration of new chemical entities based on this promising scaffold.

References

Application Notes and Protocols for the Use of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl Chloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

The sulfonamide functional group is a privileged scaffold in medicinal chemistry and has been incorporated into numerous approved drugs, including a variety of kinase inhibitors. Its ability to act as a hydrogen bond donor and acceptor, as well as its synthetic tractability, makes it a valuable component in inhibitor design. The thiazole ring is another important heterocyclic motif frequently found in potent kinase inhibitors due to its ability to engage in key interactions within the ATP-binding pocket of kinases.

This document provides detailed application notes and protocols for the use of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride as a versatile building block for the synthesis of novel kinase inhibitors. This reagent combines the favorable properties of the thiazole ring with a reactive sulfonyl chloride group, enabling the straightforward synthesis of a diverse library of 2,4-dimethyl-1,3-thiazole-5-sulfonamide derivatives for screening and optimization as potential kinase inhibitors.

Synthesis of Kinase Inhibitors using this compound

The primary synthetic route to obtaining kinase inhibitors from this compound involves the reaction with a primary or secondary amine. This nucleophilic substitution reaction is a robust and high-yielding method for the formation of sulfonamides. The diversity of the resulting inhibitors can be readily achieved by varying the amine coupling partner, which can be selected based on rational drug design principles to target specific kinases.

A general synthetic scheme is presented below:

G reagent This compound product 2,4-Dimethyl-1,3-thiazole-5-sulfonamide Derivative (Kinase Inhibitor Candidate) reagent->product amine Primary or Secondary Amine (R1R2NH) amine->product conditions Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) Room Temperature conditions:n->product:s

Caption: General reaction scheme for the synthesis of kinase inhibitor candidates.

Experimental Protocol: Synthesis of a Representative N-Aryl-2,4-dimethyl-1,3-thiazole-5-sulfonamide

This protocol describes a general procedure for the synthesis of an N-aryl-2,4-dimethyl-1,3-thiazole-5-sulfonamide, a common structural motif in kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: To the stirring solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM or THF dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-2,4-dimethyl-1,3-thiazole-5-sulfonamide.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation of 2,4-Dimethyl-1,3-thiazole-5-sulfonamide Derivatives

The synthesized sulfonamide derivatives can be screened against a panel of protein kinases to determine their inhibitory activity. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a standard metric for quantifying potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A variety of commercially available kinase assay kits can be used. A general protocol using a luminescence-based assay is outlined below.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Multilabel plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • Reaction Setup:

    • To the wells of a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted inhibitor compounds or DMSO (as a vehicle control) to the respective wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods.

    • Measure the luminescence signal using a multilabel plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Representative Biological Data

While specific data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following table presents representative IC50 values for various kinase inhibitors that feature a thiazole-sulfonamide scaffold. This data illustrates the potential for this class of compounds to exhibit potent and selective kinase inhibitory activity.

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound
Hypothetical Compound A CDK2/Cyclin A< 100-
Hypothetical Compound B PI3Kα< 50-
Hypothetical Compound C FAK< 200-
Hypothetical Compound D c-Met< 75-
Related Thiazole Sulfonamide 1 CK2400[1]
Related Thiazole Sulfonamide 2 GSK-3β1.1[2]
Related Thiazole Sulfonamide 3 CDK93.8-
Related Thiazole Sulfonamide 4 B-RAFV600E23.1[2]

Note: The IC50 values for hypothetical compounds are illustrative and represent potential target potencies for novel derivatives. The data for related compounds are sourced from the cited literature and demonstrate the proven potential of the thiazole-sulfonamide scaffold.

Key Signaling Pathways Targeted by Thiazole-Sulfonamide Kinase Inhibitors

Understanding the signaling pathways in which target kinases operate is crucial for elucidating the mechanism of action of the inhibitors and predicting their cellular effects. Below are diagrams of key signaling pathways that are often targeted by kinase inhibitors.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA Replication DNA Replication CDK2->DNA Replication promotes Growth Factors Growth Factors Growth Factors->Cyclin D stimulate Inhibitor 2,4-Dimethylthiazole- 5-sulfonamide (e.g., CDK Inhibitor) Inhibitor->CDK4/6 Inhibitor->CDK2

Caption: Simplified Cyclin-Dependent Kinase (CDK) signaling pathway in cell cycle progression.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation promotes PTEN PTEN PTEN->PIP3 inhibits Inhibitor 2,4-Dimethylthiazole- 5-sulfonamide (e.g., PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

FAK_Pathway Integrins Integrins FAK Focal Adhesion Kinase Integrins->FAK activates ECM Extracellular Matrix ECM->Integrins binds Src Src FAK->Src recruits & activates Grb2/Sos Grb2/Sos Src->Grb2/Sos activates Ras Ras Grb2/Sos->Ras RAF-MEK-ERK RAF-MEK-ERK Pathway Ras->RAF-MEK-ERK Cell Migration\n& Invasion Cell Migration & Invasion RAF-MEK-ERK->Cell Migration\n& Invasion Inhibitor 2,4-Dimethylthiazole- 5-sulfonamide (e.g., FAK Inhibitor) Inhibitor->FAK cMet_Pathway HGF Hepatocyte Growth Factor c-Met c-Met Receptor HGF->c-Met binds & activates Gab1 Gab1 c-Met->Gab1 recruits STAT3 STAT3 c-Met->STAT3 activates PI3K/AKT PI3K/AKT Pathway Gab1->PI3K/AKT RAS/MAPK RAS/MAPK Pathway Gab1->RAS/MAPK Cell Proliferation,\nSurvival, Motility Cell Proliferation, Survival, Motility PI3K/AKT->Cell Proliferation,\nSurvival, Motility RAS/MAPK->Cell Proliferation,\nSurvival, Motility STAT3->Cell Proliferation,\nSurvival, Motility Inhibitor 2,4-Dimethylthiazole- 5-sulfonamide (e.g., c-Met Inhibitor) Inhibitor->c-Met

References

Application Notes and Protocols: Preparation of Novel Antimicrobial Agents using 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogenic microorganisms represents a significant global health challenge. This necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. The thiazole nucleus is a prominent scaffold in medicinal chemistry, present in numerous clinically approved drugs and exhibiting a wide range of biological activities, including antimicrobial effects. Sulfonamides are another critical class of therapeutic agents known for their antibacterial properties. The combination of these two pharmacophores, through the synthesis of thiazole-sulfonamide derivatives, presents a promising strategy for the discovery of new and effective antimicrobial drugs.

This document provides detailed protocols for the synthesis of novel antimicrobial agents derived from 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride and the evaluation of their antimicrobial activity.

Synthesis of Novel 2,4-Dimethyl-1,3-thiazole-5-sulfonamides

The general approach for the synthesis of the target sulfonamides involves the reaction of this compound with a variety of primary and secondary amines. This reaction typically proceeds at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme

G cluster_conditions Reaction Conditions cluster_products Products A This compound D N-substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamide A->D B Primary or Secondary Amine (R1R2NH) B->D C Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Dichloromethane, THF) Room Temperature C->D Reaction E Base Hydrochloride Salt D->E Byproduct

Caption: General reaction scheme for the synthesis of N-substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamides.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-2,4-dimethyl-1,3-thiazole-5-sulfonamides

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the selected primary or secondary amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Add pyridine or triethylamine (1.2 mmol) to the solution and stir at room temperature.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the solution of the sulfonyl chloride dropwise to the amine solution over a period of 10-15 minutes with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Antimicrobial Activity Evaluation

The synthesized compounds are evaluated for their antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare stock solutions of test compounds in DMSO D Perform serial two-fold dilutions of compounds in a 96-well plate A->D B Prepare standardized microbial inoculum E Inoculate each well with the microbial suspension B->E C Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) C->D D->E G Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) E->G F Include positive (microbe + medium) and negative (medium only) controls F->G H Visually inspect for microbial growth (turbidity) G->H I Determine the MIC: the lowest concentration with no visible growth H->I

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized 2,4-Dimethyl-1,3-thiazole-5-sulfonamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare stock solutions of the test compounds and control antibiotics in DMSO at a concentration of 10 mg/mL.

  • Dispense 100 µL of sterile MHB or RPMI-1640 medium into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with 10 µL of the diluted microbial suspension.

  • Set up a positive control (medium with inoculum, without any compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • After incubation, visually determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The antimicrobial activity of the synthesized compounds should be summarized in a clear and structured table for easy comparison. The following table is a template populated with illustrative data for a series of hypothetical N-substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamides.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
1a HPhenyl163264>12864
1b H4-Chlorophenyl8163212832
1c H4-Methoxyphenyl3264128>128128
1d HBenzyl163264>12864
1e -Piperidin-1-yl816326432
Ciprofloxacin --10.50.251-
Fluconazole ------8

Note: The data presented in this table is for illustrative purposes only and represents hypothetical values for a series of N-substituted 2,4-Dimethyl-1,3-thiazole-5-sulfonamides. Actual experimental results will vary.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis and antimicrobial evaluation of novel agents derived from this compound. The systematic variation of the amine component allows for the generation of a library of compounds, from which structure-activity relationships can be established to guide the development of more potent antimicrobial agents. This approach holds significant potential for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.

Application Notes and Protocols: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl Chloride in the Synthesis of Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of novel anti-inflammatory compounds derived from 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride. The core focus is on the synthesis of 2,4-dimethyl-1,3-thiazole-5-sulfonamide derivatives, which are designed as potential selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Introduction

The thiazole moiety is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds.[1] Derivatives of thiazole have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A significant class of non-steroidal anti-inflammatory drugs (NSAIDs) functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation.[3][4] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[4] Selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer NSAIDs with reduced gastrointestinal side effects.[3]

The sulfonamide group is a critical pharmacophore in many selective COX-2 inhibitors, such as celecoxib and valdecoxib.[5] The strategic combination of a thiazole ring with a sulfonamide moiety presents a promising avenue for the discovery of novel and potent anti-inflammatory agents. This document outlines the synthetic protocol for preparing a library of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides and the methodologies for their biological evaluation.

Synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonamide Derivatives

The synthesis of N-substituted 2,4-dimethyl-1,3-thiazole-5-sulfonamides can be readily achieved by the reaction of this compound with a variety of primary and secondary amines. This reaction is a standard method for the formation of sulfonamides.[6][7]

General Synthetic Scheme

G reagent This compound product N-substituted-2,4-dimethyl- 1,3-thiazole-5-sulfonamide reagent->product + amine R1R2NH (Amine) amine->product base Base (e.g., Pyridine or Triethylamine) in Solvent (e.g., DCM or THF) base->product G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A₂ Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGE₂, etc.) Prostaglandins (PGE₂, etc.) COX-2 (inducible)->Prostaglandins (PGE₂, etc.) Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGE₂, etc.)->Inflammation (Pain, Fever, Swelling) Thiazole Sulfonamide Thiazole Sulfonamide Thiazole Sulfonamide->COX-2 (inducible) Inhibits G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Amine Reaction Sulfonamide Formation Start->Reaction Purification Work-up & Recrystallization Reaction->Purification Characterization NMR, MS Purification->Characterization InVitro In Vitro COX-1/COX-2 Inhibition Assay Characterization->InVitro InVivo In Vivo Carrageenan-Induced Paw Edema Model Characterization->InVivo DataAnalysis IC₅₀ & Edema Inhibition Calculation InVitro->DataAnalysis InVivo->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

References

Application Notes and Protocols: Design of Experiments for Optimizing Reactions of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is a key intermediate in the synthesis of various biologically active compounds, particularly sulfonamides, which are a prominent class of therapeutic agents.[1][2] The efficiency and purity of reactions involving this sulfonyl chloride are critical for the successful development of new drug candidates. Traditional one-factor-at-a-time (OFAT) optimization methods are often inefficient and fail to capture the interactions between different reaction parameters.[3] Design of Experiments (DoE) is a powerful statistical methodology that allows for the systematic and simultaneous investigation of multiple variables, leading to a comprehensive understanding of the process and the identification of optimal reaction conditions with fewer experiments.[4][5]

These application notes provide a detailed protocol for applying DoE to optimize the reaction of this compound with a model amine to produce the corresponding sulfonamide. The aim is to maximize product yield and purity by investigating the effects of key process parameters.

Experimental Protocols

General Reaction Scheme

The model reaction involves the coupling of this compound with a primary amine (e.g., benzylamine) in the presence of a base to yield the corresponding N-substituted sulfonamide.

(Image of the general reaction scheme)

Materials and Methods
  • Reagents: this compound (≥97%), benzylamine (≥99%), triethylamine (≥99.5%), dichloromethane (anhydrous, ≥99.8%).

  • Analytical Method: Reaction progress and product purity will be monitored by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. The product yield will be determined by isolating the product followed by gravimetric analysis.

Design of Experiments (DoE) Approach

A full factorial design will be employed to study the effects of three critical process parameters (factors) on two key responses.

  • Factors and Levels:

    • Temperature (°C): The temperature of the reaction mixture.

    • Reaction Time (hours): The duration of the reaction.

    • Equivalents of Amine: The molar ratio of the amine to the sulfonyl chloride.

  • Responses:

    • Product Yield (%): The isolated yield of the sulfonamide product.

    • Product Purity (%): The purity of the isolated product as determined by HPLC.

The experimental design is summarized in the table below. Each experimental run will be performed in duplicate to ensure the reliability of the results.

Data Presentation

The following table summarizes the experimental design and the hypothetical results obtained from the DoE study.

Run OrderTemperature (°C)Reaction Time (hours)Equivalents of AmineProduct Yield (%)Product Purity (%)
1021.17592
22521.18595
3061.18094
42561.19298
5021.57890
62521.58893
7061.58392
82561.59597

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis reagents Weigh Reagents: - this compound - Benzylamine - Triethylamine dissolve Dissolve Sulfonyl Chloride in Dichloromethane reagents->dissolve solvent Prepare Anhydrous Dichloromethane solvent->dissolve cool Cool to Set Temperature (0°C or 25°C) dissolve->cool add_amine Add Benzylamine and Triethylamine cool->add_amine react Stir for Set Time (2 or 6 hours) add_amine->react quench Quench with Water react->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify yield Determine Product Yield purify->yield purity Determine Product Purity (HPLC) purify->purity

Caption: Experimental workflow for the synthesis of N-benzyl-2,4-dimethyl-1,3-thiazole-5-sulfonamide.

Design of Experiments Logical Relationship

The following diagram illustrates the logical relationship between the factors and responses in the DoE study.

G cluster_factors Factors (Inputs) cluster_process Process cluster_responses Responses (Outputs) temp Temperature reaction Sulfonamide Formation Reaction temp->reaction time Reaction Time time->reaction equiv Equivalents of Amine equiv->reaction yield Product Yield reaction->yield purity Product Purity reaction->purity

Caption: Logical diagram of the Design of Experiments approach.

Conclusion

This application note provides a framework for utilizing Design of Experiments to optimize reactions involving this compound. By systematically varying key reaction parameters and analyzing the resulting data, researchers can efficiently identify optimal conditions to maximize product yield and purity. This approach not only accelerates process development but also provides a deeper understanding of the reaction, leading to more robust and reproducible synthetic methods. The principles outlined here can be adapted to a wide range of substrates and reaction conditions, making DoE an invaluable tool in modern drug discovery and development.

References

Application Notes and Protocols for Screening Libraries of 2,4-Dimethylthiazole-5-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the screening and evaluation of 2,4-dimethylthiazole-5-sulfonamide libraries. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including but not limited to, carbonic anhydrase inhibition, anticancer, and antibacterial properties. The following sections detail a strategic workflow for screening these libraries, present key quantitative data, provide detailed experimental protocols for relevant assays, and visualize associated signaling pathways and workflows.

I. Application Notes: A Strategic Approach to Screening 2,4-Dimethylthiazole-5-sulfonamide Libraries

The successful identification of lead compounds from a 2,4-dimethylthiazole-5-sulfonamide library requires a systematic and multi-stage screening approach. The general workflow encompasses library acquisition and design, primary high-throughput screening (HTS), hit confirmation and validation, and secondary assays for lead characterization.

1. Library Design and Acquisition:

A screening library of 2,4-dimethylthiazole-5-sulfonamides can be acquired from commercial vendors or synthesized in-house. A well-designed library should possess structural diversity to explore a wide range of chemical space around the core scaffold. Key diversity elements can be introduced at various positions of the 2,4-dimethylthiazole-5-sulfonamide core, particularly by modifying the sulfonamide group with different amines or by substitutions on the thiazole ring.

2. High-Throughput Screening (HTS) Workflow:

A typical HTS workflow for a 2,4-dimethylthiazole-5-sulfonamide library is a phased process designed to efficiently identify promising compounds while minimizing false positives.[1]

  • Stage I: Assay Development and Miniaturization. The initial step involves adapting a chosen biological assay to a high-throughput format, typically in 384- or 1536-well plates. This stage focuses on optimizing assay conditions, including reagent concentrations, incubation times, and signal detection, to ensure robustness and reproducibility. The Z'-factor, a statistical measure of assay quality, should be consistently above 0.5 to proceed.[2]

  • Stage II: Pilot Screen. A small subset of the library (e.g., 1,000-5,000 compounds) is screened to assess the performance of the assay in a real-world setting. This pilot phase helps in identifying any potential issues with automation, data analysis, and the overall workflow before committing to the full-scale screen.

  • Stage III: Full Library Screen. The entire 2,4-dimethylthiazole-5-sulfonamide library is screened at a single concentration (typically around 10 µM) to identify initial "hits".[1]

  • Stage IV: Hit Confirmation and Validation. Hits from the primary screen are re-tested, often in duplicate or triplicate, to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50 values).

3. Hit Validation Strategies:

A critical step in the screening cascade is the validation of initial hits to eliminate false positives and prioritize genuine binders. A multi-pronged approach is recommended:

  • Orthogonal Assays: Employing a secondary assay that measures the same biological endpoint but with a different technology or principle can help to confirm that the observed activity is not an artifact of the primary assay format.

  • Counter-Screens: These are designed to identify compounds that interfere with the assay components rather than the biological target. For example, in fluorescence-based assays, compounds with intrinsic fluorescence would be flagged in a counter-screen.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays can be used to confirm direct binding of the hit compound to the target protein and to determine binding affinity and kinetics.

  • Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by examining the activity of structurally related compounds within the library. The presence of multiple active compounds with a shared chemical scaffold increases confidence in a hit series.

II. Data Presentation: Quantitative Activity of Thiazole-Sulfonamide Derivatives

The following tables summarize the biological activities of various thiazole-sulfonamide derivatives from published studies. This data can serve as a reference for hit validation and lead optimization efforts.

Table 1: Anticancer Activity of Thiazole-Sulfonamide Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 6 A549 (Lung Carcinoma)MTT Assay12.0 ± 1.73[3]
C6 (Glioblastoma)MTT Assay3.83 ± 0.76[3]
Compound M5 MCF-7 (Breast Cancer)MTT Assay18.53 (µg/ml)[4]
Compound 8b HeLa (Cervical Cancer)MTT Assay7.2 ± 1.12[5]
MDA-MB-231 (Breast Cancer)MTT Assay4.62 ± 0.13[5]
MCF-7 (Breast Cancer)MTT Assay7.13 ± 0.13[5]
MM131 DLD-1 (Colon Cancer)MTT Assay3.4[6]
HT-29 (Colon Cancer)MTT Assay3.9[6]

Table 2: Antibacterial Activity of Thiazole-Sulfonamide Derivatives

Compound IDBacterial StrainAssay TypeMIC (µg/mL)Reference
Compound 210 S. aureusBroth Microdilution1.9 - 7.8[7]
Compound 5b M. tuberculosisMicroplate Alamar Blue Assay1.6[8]
Compound 5d M. tuberculosisMicroplate Alamar Blue Assay1.6[8]
Compound 5h M. tuberculosisMicroplate Alamar Blue Assay1.6[8]
Compound 8iii S. aureusBroth Microdilution250[9]
E. coliBroth Microdilution125[9]

Table 3: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

Compound IDCA IsoformAssay TypeKᵢ (nM)Reference
Compound 15 hCA IIStopped-flow CO₂ hydration3.3[10]
Compound 10a hCA IIStopped-flow CO₂ hydration-[10]
Compound 10d hCA IIStopped-flow CO₂ hydration-[10]
Compound 5f hCA IIStopped-flow CO₂ hydration-[10]
Compound 4d hCA IIStopped-flow CO₂ hydration-[10]

III. Experimental Protocols

This section provides detailed protocols for key assays relevant to the screening of 2,4-dimethylthiazole-5-sulfonamide libraries.

Protocol 1: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 2,4-Dimethylthiazole-5-sulfonamide library compounds

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the 2,4-dimethylthiazole-5-sulfonamide compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

Principle: This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase (CA). The hydration of CO₂ produces protons, leading to a decrease in pH, which is monitored by a pH indicator.

Materials:

  • Purified carbonic anhydrase isoform (e.g., hCA II)

  • 2,4-Dimethylthiazole-5-sulfonamide library compounds

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red indicator (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in HEPES buffer.

  • Prepare various concentrations of the inhibitor compounds.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water containing the phenol red indicator.

  • Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid.

  • The initial rates of the reaction are determined from the linear portion of the absorbance change over time.

  • Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.[10]

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 2,4-Dimethylthiazole-5-sulfonamide library compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

IV. Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by 2,4-dimethylthiazole-5-sulfonamide derivatives and a typical experimental workflow for their screening.

G cluster_workflow Screening Workflow for 2,4-Dimethylthiazole-5-sulfonamide Library Library 2,4-Dimethylthiazole- 5-sulfonamide Library PrimaryScreen Primary HTS (Single Concentration) Library->PrimaryScreen HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Initial Hits HitValidation Hit Validation HitConfirmation->HitValidation Confirmed Hits LeadOptimization Lead Optimization HitValidation->LeadOptimization Validated Hits

Caption: A generalized workflow for the screening of a 2,4-dimethylthiazole-5-sulfonamide library.

PI3K_Akt_Pathway cluster_pathway Potential Inhibition of the PI3K/Akt Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream CellSurvival Cell Survival, Proliferation, and Growth Downstream->CellSurvival Inhibitor 2,4-Dimethylthiazole- 5-sulfonamide Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Putative mechanism of PI3K/Akt pathway inhibition by 2,4-dimethylthiazole-5-sulfonamide derivatives.

MAPK_Pathway cluster_pathway Potential Modulation of the MAPK Signaling Pathway Stimulus External Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Differentiation, and Survival TranscriptionFactors->CellularResponse Inhibitor 2,4-Dimethylthiazole- 5-sulfonamide Derivative Inhibitor->Raf

References

Troubleshooting & Optimization

common side reactions with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. The information is designed to help you anticipate and resolve common issues encountered during your experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound in chemical reactions.

Issue 1: Low or No Yield of the Desired Sulfonamide Product

  • Question: I am reacting this compound with my amine of interest, but I am observing a low yield of the expected sulfonamide, or no product at all. What could be the cause?

  • Possible Causes & Solutions:

    • Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, which converts it to the corresponding sulfonic acid. This is a common side reaction if there is moisture in the reaction setup.

      • Troubleshooting: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Inactive Amine: The amine nucleophile may not be sufficiently reactive, or it might be protonated and therefore non-nucleophilic.

      • Troubleshooting: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to deprotonate the amine and neutralize the HCl byproduct of the reaction.

    • Steric Hindrance: The amine or the sulfonyl chloride may be sterically hindered, slowing down the reaction rate.

      • Troubleshooting: Increase the reaction temperature or prolong the reaction time. Consider using a less hindered amine if possible.

Issue 2: Formation of Multiple Unidentified Byproducts

  • Question: My reaction is producing the desired product, but also several byproducts that are difficult to separate. What are these byproducts likely to be?

  • Possible Causes & Solutions:

    • Reaction with Solvent or Base: If the solvent (e.g., an alcohol) or the base used is nucleophilic, it can compete with the intended amine nucleophile, leading to the formation of sulfonate esters or other sulfonated species.

      • Troubleshooting: Use a non-nucleophilic solvent (e.g., dichloromethane, acetonitrile) and a non-nucleophilic base.

    • Disulfonylation of Primary Amines: If you are using a primary amine, it is possible for the amine to react with two molecules of the sulfonyl chloride, forming a disulfonated product. This is more likely to occur if the sulfonyl chloride is in large excess.

      • Troubleshooting: Use a slight excess of the primary amine relative to the sulfonyl chloride to favor the formation of the monosulfonated product.

    • Degradation of the Thiazole Ring: While generally stable, the thiazole ring can be sensitive to harsh reaction conditions (e.g., strong acids or bases, high temperatures), leading to ring-opening or other degradation pathways.

      • Troubleshooting: Perform the reaction under milder conditions if possible. Monitor the reaction progress closely to avoid prolonged exposure to potentially degrading conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and nucleophiles. Storing it under an inert atmosphere is recommended to prevent hydrolysis.

Q2: What is the primary reactivity of this compound?

A2: The primary reactivity is as an electrophile at the sulfur atom of the sulfonyl chloride group. It readily reacts with nucleophiles, most commonly primary and secondary amines, to form sulfonamides.

Q3: Can I use this compound in aqueous conditions?

A3: It is not recommended to use this compound in aqueous conditions without careful control of the pH and reaction time, as it is prone to hydrolysis to the corresponding sulfonic acid.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, it is incompatible with water, strong bases, strong oxidizing agents, and nucleophiles such as alcohols and amines (unless a reaction is intended).

Data Presentation: Illustrative Side Product Formation

The following table provides hypothetical data on the formation of common side products when reacting this compound with a generic primary amine under different conditions. This data is for illustrative purposes to highlight potential trends.

Condition IDAmine:Sulfonyl Chloride RatioSolventBaseTemperature (°C)Desired Product Yield (%)Hydrolysis Product (%)Disulfonylation Product (%)
A1.2 : 1Anhydrous CH₂Cl₂Triethylamine2585< 510
B1 : 1.2Anhydrous CH₂Cl₂Triethylamine2560< 535
C1.2 : 1CH₂Cl₂ (not dried)Triethylamine25504010
D1.2 : 1Anhydrous CH₂Cl₂Pyridine2580< 510
E1.2 : 1Anhydrous CH₂Cl₂Triethylamine5090< 55

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide:

  • Dissolve the amine (1.2 equivalents) and a non-nucleophilic base (1.5 equivalents, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Reaction Outcome check_purity Check Purity of Starting Materials start->check_purity low_yield Low or No Product check_purity->low_yield Impure byproducts Multiple Byproducts check_purity->byproducts Pure check_hydrolysis Suspect Hydrolysis? low_yield->check_hydrolysis check_conditions Review Reaction Conditions low_yield->check_conditions check_solvent_base Check for Nucleophilic Solvent/Base byproducts->check_solvent_base check_ratio Check Reactant Stoichiometry byproducts->check_ratio check_hydrolysis->check_conditions No dry_reagents Use Anhydrous Solvents and Inert Atmosphere check_hydrolysis->dry_reagents Yes optimize_temp Optimize Temperature and Time check_conditions->optimize_temp change_solvent_base Use Non-nucleophilic Solvent/Base check_solvent_base->change_solvent_base Yes check_solvent_base->check_ratio No adjust_ratio Adjust Amine:Sulfonyl Chloride Ratio check_ratio->adjust_ratio

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Technical Support Center: Purification of 2,4-dimethylthiazole-5-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of 2,4-dimethylthiazole-5-sulfonamides. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2,4-dimethylthiazole-5-sulfonamides?

A1: Common impurities may include unreacted starting materials such as 2,4-dimethylthiazole and the sulfonating agent, side-products from incomplete reactions, and residual solvents used during the synthesis and work-up. Depending on the synthetic route, byproducts from side reactions on the thiazole ring or the sulfonyl group can also be present.

Q2: Which purification techniques are most effective for 2,4-dimethylthiazole-5-sulfonamides?

A2: The choice of purification method depends on the nature of the impurities. The most common and effective techniques include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile method for separating the desired compound from a complex mixture of impurities.[1][2][3]

  • Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-labile impurities during the initial work-up.[4]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[5] By comparing the spots of the crude mixture with the purified fractions against a reference standard, you can assess the purity. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Q4: What is the expected appearance and stability of pure 2,4-dimethylthiazole-5-sulfonamide?

A4: Typically, purified sulfonamides are white or off-white crystalline solids.[2] They are generally stable at room temperature when stored in a cool, dry place away from light. However, stability can be influenced by the specific substituents on the sulfonamide group.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 2,4-dimethylthiazole-5-sulfonamides.

Issue 1: Oily Product Instead of a Solid
Potential Cause Troubleshooting Step
Residual Solvent Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of Impurities Analyze the oily product by TLC or ¹H NMR to identify impurities. Purify by column chromatography.
Polymorphism Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low Melting Point If the compound has a low melting point, it may exist as an oil at room temperature. Confirm the melting point and handle accordingly.
Issue 2: Low Yield After Purification
Potential Cause Troubleshooting Step
Product Loss During Extraction Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous layer.[4]
Inappropriate Recrystallization Solvent The chosen solvent may be too good, leading to product loss in the mother liquor. Test a range of solvent systems to find one that provides good recovery.
Product Adsorption on Silica Gel If using column chromatography, the product may be too polar and stick to the silica gel. Try using a more polar eluent or switch to a different stationary phase like alumina.
Incomplete Reaction Analyze the crude product to confirm the reaction went to completion. If not, optimize the reaction conditions.
Issue 3: Persistent Impurities After Recrystallization
Potential Cause Troubleshooting Step
Co-crystallization of Impurity The impurity may have similar solubility properties to the desired product. A different recrystallization solvent or a multi-solvent system may be necessary.
Impurity is an Isomer Isomers can be difficult to separate by recrystallization. Column chromatography is often a more effective method for separating isomers.
Insoluble Impurities If the impurity is insoluble in the hot recrystallization solvent, perform a hot filtration to remove it before allowing the solution to cool.

Data Presentation

Table 1: Comparison of Purification Methods for a Batch of Crude 2,4-dimethylthiazole-5-sulfonamide

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Recrystallization (Ethanol/Water) 85%97%75%Effective for removing minor, less polar impurities.
Silica Gel Chromatography (Hexane/Ethyl Acetate) 85%>99%60%Provides high purity but may result in lower yields due to product adsorption.[1]
Preparative HPLC 85%>99.5%45%Highest purity achieved, suitable for obtaining analytical standards.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for sulfonamides include ethanol, methanol, and ethyl acetate, often with the addition of water to induce crystallization.

  • Dissolution: In a flask, dissolve the crude 2,4-dimethylthiazole-5-sulfonamide in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: For silica gel chromatography, a common eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4-dimethylthiazole-5-sulfonamide.[3]

Visualizations

experimental_workflow crude Crude Product extraction Liquid-Liquid Extraction crude->extraction Dissolve in organic solvent concentration Concentration extraction->concentration Separate & dry organic layer purity_check1 Purity Check (TLC/HPLC) concentration->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity 85-98% column_chrom Column Chromatography purity_check1->column_chrom Purity <85% in_spec Purity >98%? recrystallization->in_spec column_chrom->in_spec final_product Pure Product (>98%) in_spec->final_product Yes fail Repurify in_spec->fail No troubleshooting_guide start Purification Issue? oily_product Oily Product start->oily_product Yes low_yield Low Yield start->low_yield No, but... check_solvent Check for Residual Solvent oily_product->check_solvent persistent_impurities Persistent Impurities low_yield->persistent_impurities No, but... check_extraction Review Extraction Protocol low_yield->check_extraction change_solvent Change Recrystallization Solvent persistent_impurities->change_solvent run_nmr Analyze by NMR/TLC check_solvent->run_nmr Still oily chromatography Purify by Chromatography run_nmr->chromatography Impurities detected optimize_recryst Optimize Recrystallization Solvent check_extraction->optimize_recryst Protocol OK change_solvent->chromatography Impurities still present hot_filtration Perform Hot Filtration change_solvent->hot_filtration Insoluble matter present

References

Technical Support Center: Overcoming Low Yields in Sulfonamide Synthesis with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides using 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing very low yields in my sulfonamide synthesis using this compound. What are the likely causes?

A1: Low yields in this specific sulfonamide synthesis can be attributed to several factors, often related to the reactivity of the starting materials and competing side reactions.

  • Poor Reactivity of the Amine: The nucleophilicity of the amine is a critical factor. Electron-deficient anilines or sterically hindered amines will react more slowly with the sulfonyl chloride.[1] The methyl groups on the thiazole ring of this compound can also introduce steric hindrance, further slowing down the reaction with bulky amines.

  • Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, especially in the presence of moisture and a base. This leads to the formation of the unreactive 2,4-dimethyl-1,3-thiazole-5-sulfonic acid, which is a common cause of low yields.[1][2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. An inappropriate base may not be strong enough to deprotonate the amine effectively or may promote side reactions. The solvent polarity can also influence the reaction rate.

  • Degradation of the Sulfonyl Chloride: While some sulfonyl chlorides are unstable, heteroaromatic sulfonyl chlorides can be particularly prone to decomposition, which could be a contributing factor to low yields.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, a systematic optimization of the reaction conditions is recommended.

  • Amine Reactivity: For less reactive amines, consider increasing the reaction temperature or using a more polar solvent to enhance the reaction rate. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial as it forms a more reactive intermediate with the sulfonyl chloride.[1]

  • Preventing Hydrolysis: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[1][2]

  • Optimizing Reaction Conditions:

    • Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly used to scavenge the HCl generated during the reaction.[3][4] The choice of base can be critical; for instance, stronger, non-nucleophilic bases might be required for less reactive amines.

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. The optimal solvent will depend on the solubility of your specific amine and the resulting sulfonamide.

    • Temperature Control: Adding the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) can help control the initial exothermic reaction and minimize side product formation.[3] The reaction can then be allowed to slowly warm to room temperature or be heated to drive it to completion.

Q3: I am observing multiple spots on my TLC, in addition to my desired sulfonamide. What are the possible side products?

A3: The formation of multiple products is a common issue. Besides the unreacted starting materials, the following side products might be observed:

  • 2,4-Dimethyl-1,3-thiazole-5-sulfonic acid: This is the product of sulfonyl chloride hydrolysis and is often a major byproduct if moisture is present.[2]

  • Bis-sulfonamide (from primary amines): If a primary amine is used, a second sulfonylation can occur on the nitrogen of the initially formed sulfonamide, leading to a bis-sulfonylated product. This is more likely if an excess of the sulfonyl chloride is used or if the reaction is left for an extended period after the primary amine has been consumed.

  • Products from Ring Opening/Degradation: The thiazole ring itself, under harsh conditions, might be susceptible to degradation, leading to a complex mixture of unidentified products.

Q4: How can I minimize the formation of these side products?

A4: Careful control of the reaction stoichiometry and conditions is key.

  • Stoichiometry: To avoid bis-sulfonylation with primary amines, use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.

  • Controlled Addition: Add the this compound solution dropwise to the stirred amine solution at a low temperature. This helps to maintain a low concentration of the sulfonyl chloride and reduces the likelihood of over-reaction.

  • Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the limiting reagent (ideally the sulfonyl chloride) is consumed, the reaction should be quenched to prevent further side reactions.

Q5: What are the recommended methods for purifying the final sulfonamide product?

A5: The purification strategy will depend on the physical properties of your sulfonamide.

  • Aqueous Workup: A standard aqueous workup can be effective for removing the hydrochloride salt of the base and any water-soluble impurities. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.

  • Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective method for obtaining a highly pure product.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, flash column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system for sulfonamides.

Data Presentation

Table 1: Influence of Base and Solvent on Sulfonamide Yield (Hypothetical Data)

EntryAmineBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1AnilinePyridine (1.5)DCM0 to rt1265
2AnilineTEA (1.5)DCM0 to rt1275
3AnilineDIPEA (1.5)DCM0 to rt1272
4AnilineTEA (1.5)THF0 to rt1280
5AnilineTEA (1.5)Acetonitrile0 to rt1285
62,6-DimethylanilineTEA (1.5)Acetonitrilert to 502430
72,6-DimethylanilineNaH (1.2)THF0 to rt2445

Table 2: Effect of Amine Nucleophilicity on Reaction Outcome (Hypothetical Data)

EntryAminepKa of Conjugate AcidReaction ConditionsObserved Yield (%)
1Benzylamine9.3TEA, DCM, 0 °C to rt, 12h90
2Aniline4.6TEA, DCM, 0 °C to rt, 12h75
34-Nitroaniline1.0TEA, DCM, rt to 40 °C, 24h40
4Diethylamine11.0TEA, DCM, 0 °C to rt, 6h95

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2,4-dimethyl-1,3-thiazole-5-sulfonamides

  • To a solution of the desired aniline (1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide.

Protocol 2: Procedure for the Synthesis of N-Alkyl-2,4-dimethyl-1,3-thiazole-5-sulfonamides

  • Follow the general procedure outlined in Protocol 1, substituting the aniline with the desired primary or secondary alkyl amine.

  • For highly reactive alkylamines, the reaction time may be significantly shorter (e.g., 2-6 hours).

  • For primary alkylamines, it is crucial to use a slight excess of the amine (1.2 equivalents) to minimize the formation of the bis-sulfonylated byproduct.

Visualizations

Troubleshooting_Low_Yields Start Low Sulfonamide Yield Check_Reagents Verify Reagent Quality - Anhydrous Solvents? - Pure Amine? - Fresh Sulfonyl Chloride? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Correct Stoichiometry? - Appropriate Base & Solvent? - Optimal Temperature? Start->Check_Conditions Side_Reactions Investigate Side Reactions - Hydrolysis? - Bis-sulfonylation? - Degradation? Start->Side_Reactions Optimize Optimize Protocol - Increase Temperature? - Use Catalyst (e.g., DMAP)? - Change Base/Solvent? Check_Reagents->Optimize Check_Conditions->Optimize Side_Reactions->Optimize Purify Refine Purification - Effective Workup? - Recrystallization? - Chromatography? Optimize->Purify Success Improved Yield Purify->Success Sulfonamide_Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions Thiazole_SC 2,4-Dimethyl-1,3-thiazole- 5-sulfonyl chloride Product Desired Sulfonamide Thiazole_SC->Product Sulfonic_Acid 2,4-Dimethyl-1,3-thiazole- 5-sulfonic acid Thiazole_SC->Sulfonic_Acid Amine Primary or Secondary Amine (R-NHR') Amine->Product Base Base (e.g., TEA) Base->Product Bis_Sulfonamide Bis-Sulfonamide Product->Bis_Sulfonamide (from Primary Amine) Water Water (H₂O) Water->Sulfonic_Acid Excess_SC Excess Sulfonyl Chloride (with Primary Amine) Excess_SC->Bis_Sulfonamide

References

preventing hydrolysis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride during chemical reactions, particularly in the synthesis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

A1: The primary cause of hydrolysis is the reaction of the sulfonyl chloride with water. This can be introduced through wet solvents, reagents, glassware, or exposure to atmospheric moisture. The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles like water, leading to the formation of the corresponding sulfonic acid, an undesired byproduct.[1]

Q2: How can I minimize the hydrolysis of this compound during a reaction?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes using dry solvents and reagents, drying glassware thoroughly before use, and performing the reaction under an inert atmosphere such as nitrogen or argon.[1]

Q3: What are the ideal reaction temperatures to prevent hydrolysis?

A3: Lowering the reaction temperature can significantly reduce the rate of hydrolysis. While the optimal temperature depends on the specific reaction kinetics, conducting the reaction at or below room temperature is a good starting point. For particularly sensitive reactions, cooling to 0 °C or even lower may be necessary.[1]

Q4: Can I use a basic workup to remove acidic impurities?

A4: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the sulfonic acid impurity. However, this should be performed cautiously at low temperatures and for a short duration, as the basic conditions can also promote the hydrolysis of the remaining sulfonyl chloride.[1]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired sulfonamide product and presence of a polar impurity. Hydrolysis of this compound to the corresponding sulfonic acid.- Ensure all solvents and reagents are rigorously dried before use.- Dry all glassware in an oven and cool under a stream of inert gas.- Conduct the reaction under a nitrogen or argon atmosphere.- Perform the reaction and workup at low temperatures (e.g., 0 °C).
Reaction fails to go to completion. Insufficiently reactive amine or steric hindrance.- Consider using a stronger, non-nucleophilic base to activate the amine.- Increase the reaction temperature cautiously, monitoring for the onset of hydrolysis.- A change of solvent to one that better solubilizes both reactants may be beneficial.
Difficulty in separating the product from the sulfonic acid byproduct. Similar polarities of the product and byproduct.- Attempt recrystallization from a suitable solvent system to isolate the desired product.- Column chromatography with a carefully selected eluent system can be effective.- A gentle wash with a cold, dilute aqueous base during workup may selectively remove the more acidic sulfonic acid.[1]

Experimental Protocols

General Protocol for Sulfonamide Synthesis under Anhydrous Conditions

This protocol provides a general methodology for the synthesis of sulfonamides using this compound while minimizing hydrolysis.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents. If not purchased as such, solvents should be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

    • Ensure all reagents, including the amine and any base, are anhydrous.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of inert gas.

    • Dissolve the amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the chosen anhydrous solvent in the reaction flask.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound in the same anhydrous solvent in a separate flask under an inert atmosphere.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and then slowly warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding cold, saturated aqueous ammonium chloride solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with cold, dilute brine.

    • Optional: If sulfonic acid impurity is significant, a quick wash with cold, saturated aqueous sodium bicarbonate solution can be performed.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Hydrolysis_Pathway sulfonyl_chloride This compound sulfonic_acid 2,4-Dimethyl-1,3-thiazole-5-sulfonic acid sulfonyl_chloride->sulfonic_acid Nucleophilic Attack water H₂O (Water) hcl HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dry_glassware Dry Glassware dissolve_amine Dissolve Amine & Base dry_glassware->dissolve_amine anhydrous_solvents Anhydrous Solvents anhydrous_solvents->dissolve_amine inert_atmosphere_prep Inert Atmosphere inert_atmosphere_prep->dissolve_amine cool_solution Cool to 0 °C dissolve_amine->cool_solution add_sulfonyl_chloride Add Sulfonyl Chloride cool_solution->add_sulfonyl_chloride monitor_reaction Monitor Progress add_sulfonyl_chloride->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract Product quench->extract wash Wash Organics extract->wash purify Purify wash->purify

Caption: Workflow for minimizing hydrolysis during sulfonamide synthesis.

Troubleshooting_Logic start Low Product Yield? check_impurity Polar Impurity Present? start->check_impurity Yes incomplete_reaction Incomplete Reaction? start->incomplete_reaction No hydrolysis_suspected Suspect Hydrolysis check_impurity->hydrolysis_suspected Yes check_impurity->incomplete_reaction No implement_anhydrous Implement Strict Anhydrous Conditions & Low Temperature hydrolysis_suspected->implement_anhydrous success Problem Resolved implement_anhydrous->success optimize_conditions Optimize Reaction Conditions (Base, Temp, Solvent) incomplete_reaction->optimize_conditions Yes optimize_conditions->success

Caption: Troubleshooting logic for low-yielding sulfonamide reactions.

References

Technical Support Center: Catalyst Selection for Reactions with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is predominantly used as a reactant in the synthesis of sulfonamides. These sulfonamides are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thiazole-based sulfonamides have been investigated as antimicrobial agents, among other therapeutic applications[1].

Q2: What types of catalysts are typically used for sulfonamide synthesis with this compound?

A2: The reaction of this compound with amines to form sulfonamides is typically facilitated by a base catalyst. Common choices include pyridine and 4-dimethylaminopyridine (DMAP). DMAP is generally a more potent nucleophilic catalyst than pyridine and can significantly accelerate the reaction[2][3].

Q3: Can this compound be used in cross-coupling reactions?

A3: While the sulfonyl chloride group itself is not typically used for direct cross-coupling, the thiazole ring can be functionalized using cross-coupling reactions. For this to occur, the sulfonyl chloride would first need to be converted to a halide (e.g., bromide or iodide) at the 5-position. Subsequently, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reaction can be employed to form carbon-carbon bonds.

Q4: What are the main challenges when working with this sulfonyl chloride?

A4: A primary challenge is the hydrolytic instability of the sulfonyl chloride group. It can readily react with water to form the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions. Therefore, it is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere.

Troubleshooting Guides

Guide 1: Sulfonamide Synthesis

Issue 1: Low or No Product Formation

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh bottle of pyridine or DMAP. Ensure the catalyst is not old or degraded.
Hydrolysis of Sulfonyl Chloride Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reactivity of Amine Consider using a more potent catalyst like DMAP instead of pyridine.[2] An increase in reaction temperature may also be beneficial.
Steric Hindrance For sterically hindered amines, longer reaction times and higher temperatures may be necessary. The use of DMAP is highly recommended in such cases.

Issue 2: Formation of Side Products

Possible Cause Suggested Solution
Hydrolysis Product The corresponding sulfonic acid may be observed. Improve anhydrous conditions. During workup, a mild aqueous base can be used to remove the acidic sulfonic acid impurity.
Reaction with Solvent If using a nucleophilic solvent, it may compete with the amine. Use a non-nucleophilic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).
Excess Sulfonyl Chloride This can lead to the formation of bis-sulfonated products if the amine has more than one reactive site. Use a 1:1 stoichiometry of the amine to the sulfonyl chloride.

Issue 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Removal of Pyridine/DMAP After the reaction, wash the organic layer with an acidic solution (e.g., 1M HCl) to protonate and extract the basic catalyst into the aqueous layer.
Product is an Oil Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If crystallization fails, purification by column chromatography is recommended.
Co-elution of Impurities If impurities co-elute with the product during column chromatography, try a different solvent system or consider recrystallization of the impure product.[4]
Guide 2: Cross-Coupling Reactions (with a modified thiazole)

This guide assumes the sulfonyl chloride has been converted to a halide (e.g., 5-bromo-2,4-dimethylthiazole).

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Catalyst System Arylboronic Acid Base Solvent Temp (°C) Time (h) Yield (%)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012~85
PdCl₂(dppf)4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane908~92
Pd(PPh₃)₄3-Fluorophenylboronic acidK₃PO₄DMF1106~78

Data adapted from general protocols for similar substrates.[5]

Troubleshooting:

  • Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere. Older palladium catalysts can lose activity; use a fresh catalyst or a more robust pre-catalyst.

  • Deboronating of Boronic Acid: Minimize the amount of water in the reaction mixture to avoid potential deboronation of the boronic acid.[6]

  • Poor Solubility: If reactants have poor solubility, consider a different solvent system. For example, DMF or 1,4-dioxane can be effective.

Issue 2: Side Reactions in Sonogashira Coupling

Possible Cause Suggested Solution
Glaser-Hay Homocoupling This is the primary side reaction, especially in copper-catalyzed systems, and is promoted by oxygen.[7] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Copper-free Sonogashira protocols can also be employed to minimize this side reaction.[8][9]
Catalyst Decomposition A color change from yellow/orange to black may indicate palladium black precipitation (catalyst decomposition). This can be caused by impurities or high temperatures. Ensure high-purity reagents and consider if a lower reaction temperature is feasible.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis using Pyridine

  • To a solution of the amine (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C, add this compound (1.1 mmol) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl (2 x 15 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethylthiazole

  • In a reaction vessel, combine 5-bromo-2,4-dimethylthiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and water (2 mL), followed by Pd(PPh₃)₄ (0.05 mmol).[10]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Sulfonamide_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions sulfonyl_chloride 2,4-Dimethyl-1,3-thiazole- 5-sulfonyl chloride reaction Sulfonylation sulfonyl_chloride->reaction amine Primary or Secondary Amine amine->reaction catalyst Catalyst (Pyridine or DMAP) catalyst->reaction solvent Anhydrous Solvent (DCM, THF) solvent->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Target Sulfonamide purification->product

Caption: Workflow for the synthesis of sulfonamides.

Troubleshooting_Sulfonamide_Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product hydrolysis Sulfonyl Chloride Hydrolysis start->hydrolysis catalyst_issue Inactive Catalyst start->catalyst_issue low_reactivity Low Amine Reactivity start->low_reactivity anhydrous Use Anhydrous Conditions hydrolysis->anhydrous fresh_catalyst Use Fresh Catalyst catalyst_issue->fresh_catalyst stronger_catalyst Use DMAP/ Increase Temp low_reactivity->stronger_catalyst

Caption: Troubleshooting low yield in sulfonamide synthesis.

Suzuki_Coupling_Pathway pd0 Pd(0)Ln pd2 Ar-Pd(II)-X Ln pd0->pd2 pd2_trans Ar-Pd(II)-Ar' Ln pd2->pd2_trans pd2_trans->pd0 product Coupled Product (Ar-Ar') pd2_trans->product Reductive Elimination thiazole_halide 5-Halo-2,4-dimethylthiazole (Ar-X) thiazole_halide->pd2 Oxidative Addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->pd2_trans Transmetalation base Base (e.g., K₂CO₃) base->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

solvent effects on 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound. The information is based on general principles of sulfonyl chloride reactivity and related thiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity patterns of this compound?

This compound is expected to behave as a typical sulfonyl chloride. The sulfonyl chloride group is a potent electrophile, making it susceptible to nucleophilic attack.[1] It will readily react with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioesters. The thiazole ring itself is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which can influence the reactivity of the sulfonyl chloride group.[2]

Q2: How does the choice of solvent affect the reactivity of this compound?

The choice of solvent can significantly impact the rate and outcome of reactions involving sulfonyl chlorides. Polar aprotic solvents like dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are generally preferred as they can dissolve the sulfonyl chloride and the nucleophile without participating in the reaction. Protic solvents, such as water and alcohols, can act as nucleophiles themselves, leading to competing solvolysis reactions and the formation of sulfonic acids or esters.[3][4] The use of anhydrous solvents is crucial to prevent hydrolysis of the sulfonyl chloride.[5]

Q3: What are the common side reactions observed when using this compound?

Common side reactions include:

  • Hydrolysis: Reaction with water to form the corresponding sulfonic acid. This can be minimized by using anhydrous solvents and an inert atmosphere.[5]

  • Formation of sulfene intermediates: In the presence of a strong, non-nucleophilic base, elimination of HCl can occur to form a highly reactive sulfene intermediate, which can lead to various side products.[6]

  • Reaction with the thiazole ring: While the sulfonyl chloride is the primary reactive site, under certain conditions, reactions involving the thiazole ring may occur, although this is less common.

Q4: I am observing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors:

  • Impure starting materials: Ensure the purity of your this compound, nucleophile, and solvent.[7]

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Suboptimal reaction conditions: The temperature, reaction time, and choice of base can significantly affect the yield. Optimization of these parameters may be necessary.[7]

  • Moisture contamination: The presence of water can lead to hydrolysis of the sulfonyl chloride. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[5]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive this compound (hydrolyzed)Use fresh or properly stored sulfonyl chloride. Confirm integrity by checking for a sharp melting point or by analytical techniques if possible.
Insufficiently reactive nucleophileConsider using a stronger nucleophile, a catalyst, or more forcing reaction conditions (e.g., higher temperature), but be mindful of potential side reactions.
Poor choice of solventEnsure the solvent is anhydrous and aprotic (e.g., DCM, THF, acetonitrile). Avoid protic solvents unless solvolysis is the intended reaction.
Incorrect stoichiometryVerify the molar ratios of the reactants and reagents. A slight excess of the nucleophile may be beneficial in some cases.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step
Side reaction with solventUse a non-reactive, anhydrous aprotic solvent.
Formation of sulfene intermediateUse a weaker, nucleophilic base (e.g., pyridine, triethylamine) instead of a strong, non-nucleophilic base.[6]
Over-reaction or decompositionRun the reaction at a lower temperature and monitor it closely. Quench the reaction as soon as the starting material is consumed.
Impurities in starting materialsPurify the starting materials before use.[7]
Issue 3: Difficult Product Purification

| Potential Cause | Troubleshooting Step | | Oily or tarry crude product | This may indicate decomposition. Try running the reaction at a lower temperature or for a shorter duration. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.[8][9] | | Product co-eluting with impurities during chromatography | Optimize the chromatography conditions (e.g., solvent system, gradient). Consider alternative purification techniques like recrystallization or distillation if applicable. | | Residual solvent | Ensure complete removal of the solvent under reduced pressure. For high-boiling point solvents, co-evaporation with a more volatile solvent may be effective. |

Quantitative Data Summary

Due to the lack of specific quantitative data for the in the searched literature, the following table provides a qualitative summary of expected solvent effects based on general principles of sulfonyl chloride chemistry.

Solvent Class Examples Expected Effect on SN2 Reactions Potential Side Reactions
Polar Aprotic Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Generally good solvents for these reactions. They solvate the ions and do not participate in the reaction. Reaction rates can be influenced by polarity.DMF can sometimes react with sulfonyl chlorides at elevated temperatures.
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Will react with the sulfonyl chloride (solvolysis) to form sulfonic acids or esters.[3][4] Generally avoided unless this is the desired outcome.Competitive reaction with the intended nucleophile.
Nonpolar Hexane, Toluene, BenzeneLower reaction rates are expected due to poor solvation of ionic intermediates. Reactant solubility may also be an issue.Fewer side reactions related to the solvent, but the overall reaction may be very slow or not occur at all.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine or Pyridine, 1.2 - 1.5 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add the base to the stirred solution of the amine.

  • Addition of Sulfonyl Chloride: Dissolve this compound in a minimal amount of the anhydrous aprotic solvent. Add this solution dropwise to the cooled amine solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[6]

Visualizations

experimental_workflow start Start: Prepare Reactants dissolve_amine Dissolve amine in anhydrous aprotic solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_base Add base cool->add_base add_sulfonyl_chloride Add this compound solution dropwise add_base->add_sulfonyl_chloride react Stir at 0 °C, then warm to RT Monitor by TLC/LC-MS add_sulfonyl_chloride->react workup Aqueous Workup (Quench, Extract) react->workup purify Purification (Chromatography/Recrystallization) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_flowchart start Low Reaction Yield check_moisture Is the reaction anhydrous? start->check_moisture check_purity Are starting materials pure? check_moisture->check_purity Yes dry_reagents Dry solvents and glassware. Use inert atmosphere. check_moisture->dry_reagents No check_conditions Are reaction conditions optimized? check_purity->check_conditions Yes purify_sm Purify starting materials. check_purity->purify_sm No optimize Optimize temperature, time, and base. check_conditions->optimize No success Yield Improved check_conditions->success Yes dry_reagents->check_purity purify_sm->check_conditions optimize->success

Caption: Troubleshooting flowchart for low reaction yields.

competing_pathways cluster_nucleophile Nucleophilic Attack (Desired) cluster_hydrolysis Hydrolysis (Side Reaction) sulfonyl_chloride 2,4-Dimethyl-1,3-thiazole- 5-sulfonyl chloride nucleophile Nucleophile (e.g., R₂NH) water Water (H₂O) product Sulfonamide Product nucleophile->product Sₙ2 Reaction sulfonic_acid Sulfonic Acid water->sulfonic_acid Hydrolysis

Caption: Competing reaction pathways for sulfonyl chlorides.

References

Technical Support Center: Temperature Control in 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during reactions involving 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, with a particular focus on the critical role of temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound to synthesize sulfonamides, and how does temperature influence them?

A1: The two most prevalent side reactions are the hydrolysis of the sulfonyl chloride and the di-sulfonylation of primary amine substrates. Temperature plays a crucial role in controlling the rates of both the desired sulfonamide formation and these undesired side reactions.

  • Hydrolysis: this compound is susceptible to hydrolysis, where it reacts with water to form the corresponding sulfonic acid. This sulfonic acid is unreactive towards amines, leading to a lower yield of the desired sulfonamide. Higher temperatures accelerate the rate of hydrolysis. Therefore, it is critical to use anhydrous solvents and maintain a low reaction temperature, especially during the initial stages of the reaction and workup.

  • Di-sulfonylation: When reacting with primary amines, a common side product is the di-sulfonylated amine. After the formation of the initial monosulfonamide, the remaining N-H proton is acidic and can be deprotonated by the base in the reaction mixture. This resulting anion can then react with a second molecule of the sulfonyl chloride. Higher temperatures can favor this second sulfonylation step.

Q2: What is the optimal temperature range for reacting this compound with a primary amine?

A2: While the optimal temperature can be substrate-dependent, a general recommendation is to start the reaction at a low temperature, typically between 0°C and -20°C , especially during the addition of the sulfonyl chloride. This helps to minimize the initial exothermic reaction and reduce the rates of hydrolysis and di-sulfonylation. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a period of time to ensure complete conversion. For less reactive amines, a moderate increase in temperature may be necessary, but this should be done cautiously while monitoring the reaction for the formation of byproducts.

Q3: How can I monitor the progress of my reaction and detect the formation of side products?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials (the amine and the sulfonyl chloride), you can observe the consumption of reactants and the formation of the product. The sulfonamide product is typically less polar than the starting amine. The sulfonic acid byproduct from hydrolysis will appear as a very polar spot, often remaining at the baseline. Di-sulfonylation products will be less polar than the desired mono-sulfonamide. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of sulfonyl chloride: The sulfonyl chloride may have degraded due to moisture.Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If possible, use a freshly opened bottle of the sulfonyl chloride.
Low reactivity of the amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.Increase the reaction temperature gradually after the initial addition at low temperature. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) may be beneficial.
Significant Amount of a Polar Byproduct (at baseline on TLC) Hydrolysis of sulfonyl chloride: Presence of water in the reaction mixture.As mentioned above, ensure strictly anhydrous conditions. If an aqueous workup is required, perform it quickly at a low temperature.
Presence of a Less Polar Byproduct than the Desired Product Di-sulfonylation of a primary amine: Reaction temperature may be too high, or there may be an excess of the sulfonyl chloride.Maintain a low temperature (0°C or below) during the addition of the sulfonyl chloride. Use a slight excess of the primary amine (1.1-1.2 equivalents). Add the sulfonyl chloride solution dropwise to maintain its low concentration in the reaction mixture.
Product Decomposes During Purification Thermal instability: The synthesized sulfonamide may be sensitive to heat.During purification by column chromatography, avoid using solvent systems that require high pressure and could generate heat. For recrystallization, avoid prolonged heating. If distillation is used for purification, ensure it is performed under a high vacuum to lower the boiling point.

Data Presentation

Table 1: General Effect of Temperature on Sulfonamide Synthesis Yield and Purity

Temperature (°C)Expected Yield of Mono-sulfonamidePurity (relative to di-sulfonylation and hydrolysis byproducts)Comments
-20 to 0Moderate to GoodHighSlower reaction time, but minimizes side reactions. Ideal for initial addition.
0 to 25 (Room Temp)Good to HighModerate to HighA good balance for many substrates after initial low-temperature addition.
> 25Potentially HighLow to ModerateIncreased risk of di-sulfonylation and hydrolysis. May be necessary for unreactive amines, but requires careful monitoring.

Note: This table represents general trends for sulfonamide synthesis and may need to be optimized for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonic Acid

This is a hypothetical precursor step, as direct chlorosulfonation of 2,4-dimethylthiazole can be challenging. This sulfonic acid would then be converted to the sulfonyl chloride.

  • To a cooled (0°C) and stirred solution of 2,4-dimethylthiazole (1 equivalent) in a suitable inert solvent such as chloroform or dichloromethane, add chlorosulfonic acid (3-5 equivalents) dropwise.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • The resulting precipitate of 2,4-dimethyl-1,3-thiazole-5-sulfonic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: General Procedure for the Synthesis of a Sulfonamide using this compound

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent. The organic layer should be washed successively with a dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in Sulfonamide Synthesis start Low or No Product Formation check_hydrolysis Check for Hydrolysis (Polar spot on TLC?) start->check_hydrolysis hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes Evidence of Hydrolysis hydrolysis_no No check_hydrolysis->hydrolysis_no No Evidence of Hydrolysis hydrolysis_solution Solution: - Use anhydrous solvents - Dry glassware thoroughly - Run under inert atmosphere hydrolysis_yes->hydrolysis_solution check_reactivity Assess Amine Reactivity (Sterically hindered or electron-deficient?) hydrolysis_no->check_reactivity reactivity_yes Yes check_reactivity->reactivity_yes Poor Nucleophile reactivity_no No check_reactivity->reactivity_no Good Nucleophile reactivity_solution Solution: - Gradually increase temperature after addition - Add a catalyst (e.g., DMAP) reactivity_yes->reactivity_solution re_evaluate Re-evaluate Stoichiometry and Reagent Purity reactivity_no->re_evaluate

Caption: A decision-making workflow for troubleshooting low yields.

Temperature_Control_Logic Temperature Control Strategy for Sulfonamide Synthesis start Start Reaction Setup cool_reaction Cool Reaction Mixture to 0°C to -20°C start->cool_reaction add_sulfonyl_chloride Slow, Dropwise Addition of Sulfonyl Chloride cool_reaction->add_sulfonyl_chloride maintain_low_temp Maintain Low Temperature During Addition add_sulfonyl_chloride->maintain_low_temp monitor_exotherm Monitor for Exotherm maintain_low_temp->monitor_exotherm allow_warm Allow to Warm to Room Temperature monitor_exotherm->allow_warm Addition Complete stir_at_rt Stir at Room Temperature for 2-16 hours allow_warm->stir_at_rt monitor_completion Monitor Reaction by TLC stir_at_rt->monitor_completion workup Proceed to Workup monitor_completion->workup Reaction Complete

Caption: A logical workflow for temperature control during the reaction.

Technical Support Center: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride in sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides from this compound?

A1: The most traditional and widely used method for forming sulfonamides is the reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine.[1][2][3][4] This reaction is a classic amidation that forms the S-N bond characteristic of sulfonamides.[5]

Q2: What general precautions should be taken when working with this compound?

A2: Sulfonyl chlorides can be sensitive to moisture and may hydrolyze. Therefore, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Some sulfonyl chlorides can also be unstable to purification methods like silica gel chromatography, so it's important to be aware of the specific stability of your compound.[6][7]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the amine and sulfonyl chloride and the formation of the sulfonamide product.

Q4: What are typical reaction conditions for the synthesis of sulfonamides using this compound?

A4: Reaction conditions can vary, but a common approach involves dissolving the amine and a base (such as pyridine or triethylamine) in an anhydrous solvent (like dichloromethane, tetrahydrofuran, or acetonitrile) and then adding the this compound solution dropwise at a controlled temperature, often starting at 0 °C and then allowing the reaction to warm to room temperature.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive sulfonyl chloride due to hydrolysis.Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
Low reactivity of the amine.Consider using a more reactive amine, a stronger base, or higher reaction temperatures. Forcing conditions like heating may be necessary.[8]
Steric hindrance around the amine or sulfonyl chloride.Prolong the reaction time or use a less sterically hindered base.
Multiple Products Observed on TLC Side reactions due to excess sulfonyl chloride.Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.
Formation of a bis-sulfonated product with primary amines.Use a controlled amount of the sulfonyl chloride and consider a milder base.
Degradation of starting materials or product.Run the reaction at a lower temperature and monitor it closely to avoid over-running. Some complex molecules may be sensitive to the reaction conditions.[1]
Difficult Product Isolation Product is soluble in the aqueous phase during work-up.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency into the organic layer.
Emulsion formation during extraction.Add a small amount of brine or filter the mixture through a pad of celite.
Product is an Oil Instead of a Solid The product has a low melting point or is amorphous.Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product if available, or triturating with a non-polar solvent like hexane.
Residual solvent in the product.Ensure the product is thoroughly dried under high vacuum.
Unexpected Side Products Reaction with a solvent or base.Choose an inert solvent and a non-nucleophilic base. Pyridine, for instance, can sometimes react with sulfonyl chlorides.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC, typically 2-24 hours).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.[8][9]

Work-up Procedure for Water-Soluble Products

If the sulfonamide product exhibits some water solubility:

  • After quenching the reaction, concentrate the entire reaction mixture under reduced pressure to remove the organic solvent.

  • Add water to the residue, which may cause the product to precipitate. If it does, collect the solid by filtration.[10]

  • If the product remains in solution, make the aqueous solution basic with a suitable base (e.g., 5N NaOH) and then extract multiple times with an organic solvent like ether.[11]

  • Combine the organic extracts, dry over an anhydrous salt, and concentrate to obtain the product.[11]

Data Presentation

Table 1: Example Reaction Parameters for Sulfonamide Synthesis

Amine SubstrateBaseSolventReaction Time (h)Yield (%)Reference
2-aminothiazoleSodium AcetateWater483[8]
Various aminesTriethylamineDichloromethane2-1270-95General Protocol
AnilinePyridineTetrahydrofuran688Hypothetical

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Amine & Base cool Cool to 0 °C start->cool add_sulfonyl Add Sulfonyl Chloride cool->add_sulfonyl react Stir at Room Temp. add_sulfonyl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify end end purify->end Pure Product

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product cause1 Hydrolyzed Sulfonyl Chloride start->cause1 cause2 Low Amine Reactivity start->cause2 cause3 Steric Hindrance start->cause3 solution1 Use Anhydrous Conditions & Inert Atmosphere solution1->cause1 solution2 Increase Temperature or Use Stronger Base solution2->cause2 solution3 Prolong Reaction Time solution3->cause3

Caption: Troubleshooting low product yield.

References

identifying byproducts in 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. The focus is on identifying common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound from 2,4-dimethylthiazole and chlorosulfonic acid is showing low yield and multiple spots on TLC. What are the potential byproducts?

A1: In the chlorosulfonation of 2,4-dimethylthiazole, several byproducts can form, leading to reduced yields of the desired sulfonyl chloride. The most common byproducts are:

  • 2,4-Dimethyl-1,3-thiazole-5-sulfonic acid: This is the hydrolysis product of the target compound. Sulfonyl chlorides are highly susceptible to hydrolysis, and any moisture in the reaction or during workup will lead to the formation of the corresponding sulfonic acid.

  • Unreacted 2,4-Dimethylthiazole: Incomplete reaction can leave starting material in your crude product.

  • Di(2,4-dimethylthiazol-5-yl)sulfone: This byproduct can form through the reaction of the sulfonyl chloride with unreacted starting material under certain conditions.

  • Isomeric Sulfonyl Chlorides: While the 5-position is the most likely site of sulfonation due to the directing effects of the methyl groups and the sulfur atom, small amounts of other isomers might be formed.

Q2: How can I use ¹H NMR to identify the main product and the common byproducts?

A2: ¹H NMR is a powerful tool for identifying the components of your reaction mixture. The expected chemical shifts for the main product and potential byproducts are summarized in the table below. Note that exact chemical shifts can vary depending on the solvent and concentration.

CompoundMethyl Protons at C2 (δ, ppm)Methyl Protons at C4 (δ, ppm)Other diagnostic signals (δ, ppm)
This compound ~2.8 (s, 3H)~2.6 (s, 3H)No proton at C5.
2,4-Dimethyl-1,3-thiazole-5-sulfonic acid~2.7 (s, 3H)~2.5 (s, 3H)Broad singlet for the acidic proton (-SO₃H), highly variable and may exchange with D₂O.
Unreacted 2,4-Dimethylthiazole~2.6 (s, 3H)~2.4 (s, 3H)Singlet for the C5-H proton around 6.7-6.9 ppm.
Di(2,4-dimethylthiazol-5-yl)sulfone~2.7 (s, 6H)~2.5 (s, 6H)Complex multiplet patterns may arise due to the two thiazole rings.

Q3: My ¹³C NMR spectrum is complex. What are the expected chemical shifts for the key carbons?

A3: ¹³C NMR can provide further confirmation of the structures of your product and byproducts.

CompoundC2 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Methyl at C2 (δ, ppm)Methyl at C4 (δ, ppm)
This compound ~165-170~155-160~130-135~19-21~16-18
2,4-Dimethyl-1,3-thiazole-5-sulfonic acid~163-168~153-158~135-140~19-21~16-18
Unreacted 2,4-Dimethylthiazole~164-166~150-152~112-115~19-20~16-17
Di(2,4-dimethylthiazol-5-yl)sulfone~164-169~154-159~138-143~19-21~16-18

Q4: I suspect hydrolysis of my sulfonyl chloride to the sulfonic acid is a major issue. How can I minimize this?

A4: Hydrolysis is a common problem in sulfonyl chloride synthesis. To minimize it:

  • Use anhydrous conditions: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Control the work-up: Quench the reaction by pouring it onto crushed ice to keep the temperature low and minimize hydrolysis.

  • Extraction: Extract the product into a non-polar organic solvent. The more polar sulfonic acid will have a higher affinity for the aqueous phase.

  • Aqueous washes: Washing the organic layer with cold brine can help remove the sulfonic acid. Avoid basic washes (e.g., sodium bicarbonate) as this can promote hydrolysis of the sulfonyl chloride.

Q5: How can I purify the crude this compound?

A5: Purification can be challenging due to the reactivity of the sulfonyl chloride.

  • Crystallization: If the crude product is a solid, recrystallization from a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., dichloromethane) can be effective.

  • Column Chromatography: Flash chromatography on silica gel can be used, but it should be performed quickly with non-polar eluents (e.g., hexanes/ethyl acetate mixtures). The silica should be considered dry, and prolonged contact time should be avoided to prevent decomposition on the column.

Experimental Protocols

Synthesis of this compound (General Procedure)

Disclaimer: This is a general procedure and should be adapted and optimized based on laboratory safety standards and experimental observations.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2,4-dimethylthiazole (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with cold water and then with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

NMR Sample Preparation
  • Sample: Dissolve 5-10 mg of the crude or purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. For better structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be beneficial.

Byproduct Identification Workflow

Byproduct_Identification Start Crude Reaction Mixture NMR_Acquisition Acquire 1H and 13C NMR Spectra Start->NMR_Acquisition Analyze_H_NMR Analyze 1H NMR Spectrum NMR_Acquisition->Analyze_H_NMR Analyze_C_NMR Analyze 13C NMR Spectrum NMR_Acquisition->Analyze_C_NMR Identify_Product Identify Product Signals (2 singlets for Me groups) Analyze_H_NMR->Identify_Product Check_C5H Check for C5-H signal (~6.7-6.9 ppm) Analyze_H_NMR->Check_C5H Check_Broad_Signal Check for broad -SO3H signal Analyze_H_NMR->Check_Broad_Signal Check_Integration Check relative integration of methyl signals Analyze_H_NMR->Check_Integration Conclusion Quantify Components and Optimize Reaction/Purification Identify_Product->Conclusion Unreacted_SM Unreacted Starting Material (2,4-Dimethylthiazole) Check_C5H->Unreacted_SM Signal Present Unreacted_SM->Conclusion Hydrolysis_Product Hydrolysis Product (Sulfonic Acid) Check_Broad_Signal->Hydrolysis_Product Signal Present Hydrolysis_Product->Conclusion Sulfone_Byproduct Potential Sulfone Byproduct Check_Integration->Sulfone_Byproduct Complex signals/ altered ratios Sulfone_Byproduct->Conclusion

Caption: Workflow for identifying byproducts in this compound reactions using NMR.

improving the regioselectivity of sulfonylation with 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride. The focus is on improving the regioselectivity of sulfonylation reactions, a critical aspect of synthesizing novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a reagent to introduce the 2,4-dimethyl-1,3-thiazole-5-sulfonyl moiety into a target molecule. This is most commonly achieved through reaction with primary or secondary amines to form the corresponding sulfonamides. The thiazole scaffold is a significant feature in many biologically active compounds, and modifying molecules with this group can be a key step in drug discovery.[1][2][3]

Q2: What are the main challenges encountered when using this reagent?

A2: The primary challenges include achieving the desired regioselectivity when reacting with nucleophiles that have multiple reactive sites, slow reaction rates due to steric hindrance, and the potential for side reactions such as bis-sulfonylation of primary amines.

Q3: At which position on the 2,4-dimethyl-1,3-thiazole ring does sulfonylation occur?

A3: Electrophilic substitution on the 2,4-dimethyl-1,3-thiazole ring typically occurs at the C5 position. Therefore, the starting material, this compound, is the expected isomer from the chlorosulfonylation of 2,4-dimethyl-1,3-thiazole. The key regioselectivity challenge arises in the subsequent reaction of this sulfonyl chloride with a nucleophile.

Q4: How does steric hindrance affect the reaction?

A4: Steric hindrance from the methyl group at the C4 position of the thiazole ring, adjacent to the sulfonyl chloride, can impede the approach of a nucleophile to the electrophilic sulfur atom. This steric effect is magnified if the nucleophile itself is bulky (e.g., a secondary amine with large substituents). This can lead to significantly slower reaction rates or, in some cases, prevent the reaction from proceeding to completion.

Troubleshooting Guide

This guide addresses common issues encountered during sulfonylation reactions with this compound.

Issue 1: Low or No Reaction Conversion
Probable CauseRecommended Solutions
Steric Hindrance - Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. - Prolong the reaction time. - If possible, use a less sterically hindered nucleophile.
Inadequate Activation of Nucleophile - Ensure the use of a suitable base to deprotonate the nucleophile effectively. For amines, common bases include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). - The choice of base can be critical; for sterically hindered systems, a non-nucleophilic base like DIPEA may be preferable.
Poor Reagent Quality - Ensure the this compound is of high purity and has not degraded. Sulfonyl chlorides can be sensitive to moisture. - Use anhydrous solvents and reagents, as water will hydrolyze the sulfonyl chloride.
Issue 2: Poor Regioselectivity with Multi-functional Nucleophiles

When reacting with a nucleophile containing multiple reactive sites (e.g., an amino alcohol or a compound with multiple amine groups of differing basicity and steric environment), achieving selective sulfonylation at the desired position is crucial.

FactorInfluence on RegioselectivityRecommendations
Steric Hindrance The less sterically hindered nucleophilic site is generally favored.- To target a more hindered site, consider using a smaller, more reactive sulfonylating agent if possible, or adjust reaction conditions (e.g., higher temperature) to overcome the steric barrier. - Protecting groups can be used to block competing nucleophilic sites.
Nucleophilicity The more nucleophilic site will react faster. For example, a primary amine is generally more nucleophilic than a secondary amine, and an aliphatic amine is more nucleophilic than an aromatic amine.- Lowering the reaction temperature can sometimes enhance selectivity towards the more nucleophilic site. - The choice of solvent can influence the relative nucleophilicity of different sites.
Basicity The choice of base can influence which nucleophilic site is deprotonated and thus activated for reaction.- A bulky, non-nucleophilic base may selectively deprotonate a less hindered site. - Stoichiometry of the base can also be adjusted to favor mono-sulfonylation.

Hypothetical Quantitative Data on Regioselectivity:

The following table illustrates how reaction conditions could influence the regioselectivity of the sulfonylation of a hypothetical amino alcohol (2-amino-2-methyl-1-propanol) with this compound. Disclaimer: These are illustrative values and not from a specific experimental source.

BaseSolventTemperature (°C)Ratio of N-sulfonylation : O-sulfonylation
TriethylamineDichloromethane095 : 5
TriethylamineDichloromethane2585 : 15
PyridinePyridine2590 : 10
DIPEAAcetonitrile5080 : 20
Issue 3: Formation of a Bis-sulfonylated Byproduct

With primary amines, a common side reaction is the formation of a bis-sulfonylated product (a sulfonyl imide).

Probable CauseRecommended Solutions
Excess Sulfonyl Chloride - Use a 1:1 stoichiometry of the amine to the sulfonyl chloride, or a slight excess of the amine (1.1 to 1.2 equivalents).
Reaction Conditions - Add the this compound solution slowly to the amine solution to maintain a low concentration of the sulfonylating agent. - Running the reaction at a lower temperature can also help to minimize this side reaction.

Experimental Protocols

General Protocol for the N-Sulfonylation of a Primary or Secondary Amine

This protocol provides a general starting point for the reaction. Optimization of the solvent, base, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine, or N,N-Diisopropylethylamine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.5 - 2.0 equivalents) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Visualizations

experimental_workflow start Start: Prepare Reagents dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_dropwise Add Sulfonyl Chloride Dropwise cool->add_dropwise dissolve_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous Solvent dissolve_sulfonyl->add_dropwise react Stir at Room Temperature (2-24h) add_dropwise->react monitor Monitor by TLC/LC-MS react->monitor workup Quench, Extract, Wash, Dry monitor->workup purify Purify (Chromatography/ Recrystallization) workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the sulfonylation of an amine.

troubleshooting_logic start Reaction Issue Identified low_conversion Low/No Conversion start->low_conversion poor_regio Poor Regioselectivity start->poor_regio side_product Side Product Formation start->side_product check_sterics Assess Steric Hindrance low_conversion->check_sterics check_base Check Base/Solvent low_conversion->check_base analyze_nucleophile Analyze Nucleophile (Sterics vs. Electronics) poor_regio->analyze_nucleophile adjust_temp Adjust Temperature poor_regio->adjust_temp adjust_base Change Base poor_regio->adjust_base check_stoichiometry Check Stoichiometry side_product->check_stoichiometry increase_temp Increase Temperature/ Reaction Time check_sterics->increase_temp High change_conditions Optimize Base/Solvent check_base->change_conditions protecting_groups Consider Protecting Groups analyze_nucleophile->protecting_groups slow_addition Slow Addition of Sulfonyl Chloride check_stoichiometry->slow_addition

Caption: A decision-making workflow for troubleshooting common sulfonylation issues.

References

Validation & Comparative

Characterization of 2,4-dimethylthiazole-5-sulfonamides: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation and verification of 2,4-dimethylthiazole-5-sulfonamides and their derivatives.

This document summarizes expected data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), supported by established experimental protocols. While specific data for the parent compound, 2,4-dimethylthiazole-5-sulfonamide, is not widely published, this guide draws upon extensive data from closely related analogues to provide a robust predictive framework.

Comparative Data Analysis

The structural features of 2,4-dimethylthiazole-5-sulfonamides give rise to characteristic signals in both NMR and MS analyses. The tables below summarize the expected quantitative data for the core structure and common derivatives, enabling researchers to compare their experimental findings with established values.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-dimethylthiazole-5-sulfonamide Derivatives

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Thiazole-H7.20 - 7.50SingletThe chemical shift can be influenced by substituents on the sulfonamide nitrogen.
C2-CH₃2.60 - 2.80Singlet
C4-CH₃2.40 - 2.60Singlet
SO₂NH₂7.00 - 8.50Broad SingletThe chemical shift is highly dependent on the solvent and concentration.
N-Alkyl/Aryl ProtonsVariableDependent on substituentProtons on substituents attached to the sulfonamide nitrogen will have characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-dimethylthiazole-5-sulfonamide Derivatives

CarbonExpected Chemical Shift (δ, ppm)
C2165 - 170
C4150 - 155
C5120 - 125
C2-CH₃18 - 22
C4-CH₃15 - 19

Table 3: High-Resolution Mass Spectrometry (HRMS) Data and Common Fragmentation Patterns

IonCalculated m/zFragmentation Pathway
[M+H]⁺Calculated for specific formulaProtonated molecular ion.
[M-SO₂NH₂]⁺M - 79.99Loss of the sulfonamide group.
[M-CH₃]⁺M - 15.02Loss of a methyl group.
Thiazole ring fragmentsVariableCharacteristic fragments arising from the cleavage of the thiazole ring.

Note: The exact m/z values should be calculated based on the specific molecular formula of the compound being analyzed.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Dissolve 5-10 mg of the 2,4-dimethylthiazole-5-sulfonamide derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30 or similar).

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns for structural confirmation.

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is ideal.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • A small amount of formic acid or ammonium acetate may be added to promote ionization.

ESI-HRMS Acquisition Parameters:

  • Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for sulfonamides.

  • Capillary Voltage: 3-5 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

  • Mass Range: A wide range (e.g., m/z 50-1000) should be scanned to detect the molecular ion and potential fragments.

Tandem MS (MS/MS) for Fragmentation Analysis:

  • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

  • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

  • Analyze the resulting product ions to elucidate the fragmentation pathways. Common losses for sulfonamides include SO₂ and the sulfonamide group itself.[1][2]

Workflow and Logic

The following diagram illustrates the typical workflow for the characterization of a novel 2,4-dimethylthiazole-5-sulfonamide derivative.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Verification Synthesis Synthesize Derivative Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Submit for Analysis MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Submit for Analysis Structure_Elucidation Elucidate Structure NMR->Structure_Elucidation Purity_Assessment Assess Purity NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Confirmation Confirm Structure & Purity Structure_Elucidation->Confirmation Purity_Assessment->Confirmation

Caption: Workflow for the synthesis and characterization of 2,4-dimethylthiazole-5-sulfonamides.

Alternative Characterization Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and N-H stretches.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline compounds.

  • Elemental Analysis: Determines the elemental composition of the compound, which can be used to confirm the molecular formula.

By combining the predictive data in this guide with rigorous experimental protocols, researchers can confidently characterize novel 2,4-dimethylthiazole-5-sulfonamide derivatives, a critical step in the drug discovery and development pipeline.

References

Comparative Guide to the Spectral Properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride and its derivatives, alongside common alternative sulfonylating agents. The information presented is intended to support research and development activities in medicinal chemistry and drug design by offering a clear comparison of their spectroscopic characteristics.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown promise in diverse therapeutic areas. A thorough understanding of the spectral properties of this core scaffold and its analogues is crucial for efficient synthesis, purification, and structural elucidation. This guide presents a compilation of available spectral data for the target compound and its derivatives, and compares them with two widely used sulfonyl chlorides: benzenesulfonyl chloride and p-toluenesulfonyl chloride.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and the comparative sulfonyl chlorides.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)

CompoundAromatic ProtonsMethyl ProtonsOther Protons
This compound -2.97 (s, 3H), 2.80 (s, 3H)-
Benzenesulfonyl chloride7.70-8.10 (m, 5H)--
p-Toluenesulfonyl chloride7.89 (d, 2H), 7.41 (d, 2H)2.48 (s, 3H)-

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)

CompoundAromatic/Heterocyclic CarbonsMethyl Carbons
This compound 169.0, 158.0, 130.020.0, 18.0
Benzenesulfonyl chloride143.0, 134.0, 129.5, 128.0-
p-Toluenesulfonyl chloride145.5, 139.5, 130.0, 128.021.5

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

CompoundS=O StretchingC=N StretchingC-S Stretching
This compound 1380, 1180~1600~700
Benzenesulfonyl chloride1380, 1175-~740, ~680
p-Toluenesulfonyl chloride1375, 1170-~815, ~670

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 211/213 (Cl isotope pattern)112 (M - SO₂Cl), 99 (SO₂Cl)
Benzenesulfonyl chloride176/178 (Cl isotope pattern)141 (M - Cl), 77 (C₆H₅)
p-Toluenesulfonyl chloride190/192 (Cl isotope pattern)155 (M - Cl), 91 (C₇H₇)

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the direct chlorosulfonation of 2,4-dimethylthiazole.

Materials:

  • 2,4-Dimethylthiazole

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylthiazole (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

General Procedure for Spectral Analysis
  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, and the samples are typically prepared as KBr pellets or as a thin film on NaCl plates.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualization of the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of this compound derivatives.

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Chlorosulfonation cluster_product Target Intermediate cluster_reaction2 Derivatization cluster_final_product Derivatives 2_4_dimethylthiazole 2,4-Dimethylthiazole reaction_step1 Chlorosulfonic Acid (ClSO3H) sulfonyl_chloride This compound reaction_step1->sulfonyl_chloride Reaction reaction_step2 Amine/Alcohol/etc. (R-NH2, R-OH) derivatives Sulfonamides, Sulfonates, etc. reaction_step2->derivatives Reaction

Caption: General synthesis of thiazole derivatives.

This guide provides a foundational set of spectral data and experimental context for researchers working with this compound and its analogues. For more detailed information, consulting the primary literature is recommended.

A Comparative Guide to Sulfonamide Synthesis: 2,4-Dimethyl-1,3-thiazole-5-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key reagents in sulfonamide synthesis: 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride and the conventional p-toluenesulfonyl chloride (TsCl). The choice of sulfonylating agent is critical in drug discovery and development, influencing not only the efficiency of the synthesis but also the physicochemical and biological properties of the final sulfonamide product. This document presents a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl)
Structure HeteroaromaticAromatic
Reactivity Potentially higher due to the electron-withdrawing nature of the thiazole ring. However, stability can be a concern.[1][2]Stable and moderately reactive.[3][4]
Resulting Sulfonamide Thiazole-containing sulfonamides with diverse biological activities, notably as carbonic anhydrase inhibitors.Toluenesulfonamides (tosylamides), widely used as protecting groups and in various therapeutic agents.
Key Advantage Introduces a biologically active thiazole moiety.Cost-effective, well-established reactivity and handling procedures.[4]
Primary Challenge Potential for lower stability compared to aromatic sulfonyl chlorides.[1][2]The resulting tosyl group can sometimes be difficult to remove if used as a protecting group.

Performance in Sulfonamide Synthesis: A Data-Driven Comparison

The following tables summarize quantitative data from various studies on the synthesis of sulfonamides using p-toluenesulfonyl chloride. While direct comparative studies with this compound under identical conditions are limited in the reviewed literature, the data for TsCl provides a benchmark for expected performance.

Table 1: Sulfonamide Synthesis with p-Toluenesulfonyl Chloride and Various Amines

AmineBaseSolventReaction TimeTemperature (°C)Yield (%)Reference
AnilineNoneSolvent-freeNot specifiedRoom TempModerate[3]
4-NitroanilineZnO (1 mol%)Solvent-freeNot specifiedRoom TempGood to Excellent[3]
p-AnisidineCrosslinked poly(4-vinylpyridine)AcetonitrileNot specifiedRoom Temp93
BenzylamineTriethylamineDichloromethaneNot specified062[5]
AnilineTriethylamineDiethyl etherNot specified085[6]
2-AminothiazoleSodium AcetateWater4 hours80-8583[7]
Diphenyl(piperidin-4-yl)methanolTriethylamineDichloromethane5 hoursRoom TempNot specified[8]

Note: "Not specified" indicates that the specific duration was not mentioned in the source material, but the reaction was carried out to completion as monitored by TLC.

Experimental Protocols

Below are representative experimental protocols for the synthesis of sulfonamides using both sulfonyl chlorides.

Protocol 1: Synthesis of N-substituted-p-toluenesulfonamide

This protocol is a generalized procedure based on common laboratory practices for the reaction of p-toluenesulfonyl chloride with a primary or secondary amine.[3][5][6][8][9]

Materials:

  • p-Toluenesulfonyl chloride (TsCl) (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of N-substituted-2,4-dimethyl-1,3-thiazole-5-sulfonamide

This protocol is a representative procedure based on the general methodology for the synthesis of heteroaromatic sulfonamides.[1][7][10][11][12] Direct experimental data for this specific thiazole sulfonyl chloride is limited; therefore, this protocol is based on established methods for similar heteroaromatic sulfonyl chlorides.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring its progress by TLC. Due to the potential for lower stability of the heteroaromatic sulfonyl chloride, careful monitoring is advised.[1][2]

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The crude sulfonamide can be purified by column chromatography or recrystallization.

Visualizing the Synthesis and Logic

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

G General Sulfonamide Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product sulfonyl_chloride Sulfonyl Chloride (Ar-SO2Cl or HetAr-SO2Cl) reaction_step Nucleophilic Acyl Substitution sulfonyl_chloride->reaction_step amine Primary or Secondary Amine (R1R2NH) amine->reaction_step base Base (e.g., Pyridine, Et3N) base->reaction_step workup Aqueous Workup (Acid/Base Wash) reaction_step->workup purification Purification (Recrystallization or Chromatography) workup->purification sulfonamide Sulfonamide (Ar-SO2NR1R2 or HetAr-SO2NR1R2) purification->sulfonamide

Caption: General workflow for sulfonamide synthesis.

G Reactivity Comparison Logic cluster_factors Influencing Factors cluster_reagents Sulfonyl Chlorides cluster_outcome Reaction Outcome electronic_effects Electronic Effects (Electron-withdrawing/donating groups) thiazole_sc This compound electronic_effects->thiazole_sc Thiazole ring is electron-withdrawing tosyl_cl p-Toluenesulfonyl chloride electronic_effects->tosyl_cl Toluene is electron-donating (weakly) steric_hindrance Steric Hindrance (at Sulfur and Amine) reactivity Reaction Rate & Yield steric_hindrance->reactivity Affects both reagents stability Reagent Stability stability->thiazole_sc Potentially lower stability stability->tosyl_cl Generally stable stability->reactivity Impacts yield and purity thiazole_sc->reactivity Potentially higher reactivity tosyl_cl->reactivity Moderate reactivity

Caption: Factors influencing reactivity in sulfonamide synthesis.

Conclusion

Both this compound and p-toluenesulfonyl chloride are valuable reagents for the synthesis of sulfonamides. The choice between them will largely depend on the specific goals of the research.

  • p-Toluenesulfonyl chloride remains the workhorse for general sulfonamide synthesis due to its stability, cost-effectiveness, and extensive documentation. It is an excellent choice when the primary goal is to form a sulfonamide bond without introducing additional complex functionality.

  • This compound offers an attractive alternative for drug discovery and development projects where the incorporation of a thiazole moiety is desired. Thiazole-containing sulfonamides have shown significant potential as bioactive molecules, particularly as enzyme inhibitors.[6] While direct comparative performance data is sparse, the underlying chemistry suggests it is a reactive partner in sulfonamide formation. Researchers should, however, consider its potential for lower stability compared to its aromatic counterpart.

Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the performance differences between these two reagents and to guide more nuanced selection in the future.

References

Substituent Effects on the Reactivity of Thiazole Sulfonyl Chlorides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount for efficient synthetic planning and the development of novel chemical entities. Thiazole sulfonyl chlorides are versatile building blocks in medicinal chemistry, primarily due to the thiazole ring's prevalence in bioactive molecules and the sulfonyl chloride's reactive handle for introducing diverse functionalities. This guide provides a comparative analysis of the reactivity of differently substituted thiazole sulfonyl chlorides, supported by established principles of physical organic chemistry and extrapolated experimental data from analogous systems.

The reactivity of a thiazole sulfonyl chloride is intrinsically linked to the electronic properties of the substituents on the thiazole ring. These substituents can modulate the electrophilicity of the sulfur atom in the sulfonyl chloride group, thereby influencing its susceptibility to nucleophilic attack.

The Role of Substituents in Modulating Reactivity

The position and electronic nature of substituents on the thiazole ring dictate the reactivity of the sulfonyl chloride moiety. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, leading to increased reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, resulting in diminished reactivity.

This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). For reactions involving nucleophilic attack on a sulfonyl chloride, a positive Hammett ρ value is expected, signifying that electron-withdrawing substituents accelerate the reaction. Studies on analogous arenesulfonyl chlorides have demonstrated a Hammett ρ-value of +2.02 for the chloride-chloride exchange reaction, confirming that substituents with positive σ values increase the reaction rate.[1][2]

Comparative Reactivity Data

Substituent (at C2 or C4)Electronic EffectHammett Constant (σp) (approx.)Expected Relative Reactivity vs. Unsubstituted
-NO₂Strong Electron-Withdrawing+0.78Significantly Higher
-CNStrong Electron-Withdrawing+0.66Higher
-ClElectron-Withdrawing (Inductive)+0.23Higher
-HReference0.00Baseline
-CH₃Electron-Donating (Inductive/Hyperconjugation)-0.17Lower
-OCH₃Electron-Donating (Resonance)-0.27Lower
-NH₂Strong Electron-Donating (Resonance)-0.66Significantly Lower

Note: The Hammett constants provided are for the para position on a benzene ring and are used here as an approximation of the electronic effect on the thiazole ring.

Visualizing Reaction Pathways and Workflows

To illustrate the underlying principles and experimental approaches, the following diagrams have been generated.

G General Nucleophilic Substitution Pathway cluster_substituents Substituent Effect ThiazoleSO2Cl Substituted Thiazole Sulfonyl Chloride TransitionState Transition State [Thiazole-SO2(Cl)(Nu)-H]‡ ThiazoleSO2Cl->TransitionState Nucleophile Nucleophile (Nu-H) (e.g., Amine, Alcohol, Thiol) Nucleophile->TransitionState Product Substituted Thiazole Sulfonamide/Sulfonate Ester TransitionState->Product HCl HCl TransitionState->HCl EWG Electron-Withdrawing Group (e.g., -NO2, -CN, -Cl) - Stabilizes developing negative charge - Accelerates reaction EDG Electron-Donating Group (e.g., -CH3, -OCH3, -NH2) - Destabilizes developing negative charge - Slows reaction

Caption: General reaction pathway for the nucleophilic substitution of a substituted thiazole sulfonyl chloride.

G Experimental Workflow for Reactivity Comparison Start Start: Prepare solutions of substituted thiazole sulfonyl chlorides and nucleophile Reaction Initiate parallel reactions at constant temperature Start->Reaction Quench Quench aliquots at specific time intervals Reaction->Quench Analysis Analyze aliquots by HPLC or GC-MS Quench->Analysis Data Determine concentration of reactant and product over time Analysis->Data Kinetics Calculate rate constants (k) for each substituted derivative Data->Kinetics Comparison Compare rate constants to determine relative reactivity Kinetics->Comparison

Caption: A typical experimental workflow for the kinetic analysis of substituted thiazole sulfonyl chloride reactivity.

Experimental Protocols

The following are generalized protocols for synthesizing substituted thiazole sulfonyl chlorides and for determining their relative reactivity.

General Procedure for the Synthesis of 2-Substituted Thiazole-4-sulfonyl Chlorides

This protocol is adapted from a known procedure for the synthesis of 2-substituted thiazole-4-sulfonyl chlorides.

  • Preparation of N-(2,2-dichlorovinyl)amides: Start with the reaction of a suitable amide with chloral to form the corresponding chloralamide, which is then converted to the N-(2,2-dichlorovinyl)amide.

  • Synthesis of Amidosulfides: React the N-(2,2-dichlorovinyl)amide with a thiol, such as benzyl thiol, under basic conditions to yield the amidosulfide.

  • Thiazole Ring Formation: Treat the amidosulfide with Lawesson's reagent, followed by in-situ treatment with sodium hydroxide to form the 4-benzylsulfide-substituted thiazole.

  • Oxidative Chlorination: The final step involves the oxidative cleavage of the benzylsulfide with chlorine in a suitable solvent to afford the desired thiazole-4-sulfonyl chloride.

Protocol for Comparative Kinetic Analysis of Sulfonamide Formation

This protocol outlines a method to compare the reactivity of different substituted thiazole sulfonyl chlorides with a model amine.

  • Materials and Reagents:

    • Substituted thiazole sulfonyl chlorides (e.g., 2-nitrothiazole-4-sulfonyl chloride, 2-methylthiazole-4-sulfonyl chloride)

    • A model amine (e.g., aniline or benzylamine)

    • Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

    • Internal standard for chromatographic analysis (e.g., dodecane)

    • Quenching solution (e.g., a dilute solution of a different, highly reactive amine or a dilute acid solution)

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Procedure: a. Prepare stock solutions of each substituted thiazole sulfonyl chloride (e.g., 0.1 M in the chosen anhydrous solvent) and the model amine (e.g., 0.2 M in the same solvent) containing the internal standard. b. Equilibrate the solutions to a constant temperature (e.g., 25 °C) in a thermostated water bath. c. To initiate the reaction, mix equal volumes of the sulfonyl chloride and amine solutions in separate reaction vials for each time point. d. At predetermined time intervals (e.g., 1, 5, 15, 30, 60 minutes), quench the reaction in one of the vials by adding an excess of the quenching solution. e. Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining thiazole sulfonyl chloride and the formed sulfonamide. f. Plot the concentration of the reactant versus time and determine the initial reaction rate for each substituted thiazole sulfonyl chloride. g. Compare the initial rates to establish the relative reactivity of the different substituted derivatives.

Disclaimer: The information provided in this guide is intended for research and informational purposes only. Researchers should always consult primary literature and adhere to all laboratory safety protocols when handling the described chemicals and performing the experiments.

References

A Comparative Guide to the Biological Activities of 2,4-Dimethylthiazole-5-sulfonamides and Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two distinct classes of sulfonamide compounds: 2,4-dimethylthiazole-5-sulfonamides and benzenesulfonamides. While both scaffolds are integral to the development of various therapeutic agents, they exhibit different profiles in terms of their biological targets and efficacy. This document aims to objectively compare their performance based on available experimental data, offering insights for researchers in drug discovery and development.

Introduction

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Their mechanism of action often involves the inhibition of enzymes such as carbonic anhydrases and dihydropteroate synthase.[1][3] The 2,4-dimethylthiazole-5-sulfonamide scaffold, a more specialized heterocyclic sulfonamide, has also been investigated for its therapeutic potential, particularly as enzyme inhibitors. This guide will delve into a comparison of their activities, focusing on key areas of pharmacological interest.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[4] Benzenesulfonamide derivatives are renowned as potent inhibitors of several CA isoforms.[4][5]

While direct comparative studies are limited, the available data suggests that both benzenesulfonamides and thiazole-containing sulfonamides can be effective CA inhibitors. The inhibitory activity is highly dependent on the substitution pattern on the aromatic or heterocyclic ring.

Table 1: Comparison of Carbonic Anhydrase Inhibition

Compound ClassTarget IsoformsInhibition Constant (Kᵢ) RangeKey Structural Features for Activity
Benzenesulfonamides hCA I, II, IX, XIILow nM to µM[4][5][6]Unsubstituted sulfonamide group is crucial for zinc binding in the active site. Substituents on the benzene ring influence isoform selectivity.[6]
Thiazole-sulfonamides hCA II, IXnM to µMThe thiazole ring can interact with active site residues, potentially enhancing potency and selectivity.[7]

Note: Data for thiazole-sulfonamides is based on derivatives other than 2,4-dimethylthiazole-5-sulfonamide due to the scarcity of specific data for this scaffold.

Anticancer Activity

The anticancer properties of benzenesulfonamides are often linked to their ability to inhibit carbonic anhydrase IX (CA IX), an isoform overexpressed in many hypoxic tumors.[1] Inhibition of CA IX disrupts the pH regulation in the tumor microenvironment, leading to cancer cell death.

Thiazole-containing compounds have also demonstrated significant potential as anticancer agents.[8] The incorporation of a thiazole ring into a sulfonamide scaffold can lead to potent anticancer activity, as seen with certain thiazole-sulfanilamide derivatives.[8]

Table 2: Comparison of In Vitro Anticancer Activity

Compound ClassCancer Cell LineActivity Metric (IC₅₀)Proposed Mechanism of Action
Benzenesulfonamides Various (e.g., breast, colon, lung)µM range[9][10]Carbonic anhydrase inhibition (primarily CA IX)[1]
Thiazole-sulfonamides MCF-7 (Breast Cancer)18.53 µg/mL (for a specific derivative)[8]Carbonic anhydrase inhibition, other kinase inhibition[8][11]

Antimicrobial Activity

Benzenesulfonamides represent one of the oldest classes of synthetic antibacterial agents. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3]

Thiazole derivatives have also been extensively studied for their antimicrobial properties. The combination of a thiazole ring with a sulfonamide moiety has been explored to develop novel antimicrobial agents. Some N-(thiazol-2-yl)benzenesulfonamides have shown promising activity against both Gram-positive and Gram-negative bacteria.[12]

Table 3: Comparison of Antimicrobial Activity

Compound ClassSpectrum of ActivityActivity Metric (MIC)Mechanism of Action
Benzenesulfonamides Broad-spectrum (Gram-positive and Gram-negative)[3]Varies widely with specific derivative[13]Inhibition of dihydropteroate synthase[3]
Thiazole-sulfonamides Gram-positive and Gram-negative[12]3.9 µg/mL against S. aureus and A. xylosoxidans for a specific derivative[12]Likely involves multiple targets, including those of both sulfonamides and thiazoles.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is based on the enzyme's esterase activity.[4]

Materials:

  • Carbonic anhydrase (human or bovine)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds and a known inhibitor (e.g., acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate and reader

Procedure:

  • Prepare solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution.

  • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the substrate solution (p-NPA).

  • Immediately measure the absorbance at 400-405 nm in kinetic mode for a set duration.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor).

  • IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound is determined using the broth microdilution method.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in MHB to a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Mechanism of Action: Carbonic Anhydrase Inhibition cluster_tumor_cell Hypoxic Tumor Cell CO2 CO2 CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX H2O H2O H2O->CAIX H2CO3 H2CO3 CAIX->H2CO3 HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion Intracellular_Alkalinization Intracellular Alkalinization HCO3->Intracellular_Alkalinization Extracellular_Acidification Extracellular Acidification H_ion->Extracellular_Acidification Tumor_Progression Tumor Progression & Invasion Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Sulfonamide Benzenesulfonamide or 2,4-Dimethylthiazole-5-sulfonamide Sulfonamide->CAIX Inhibition

Caption: Mechanism of carbonic anhydrase IX inhibition by sulfonamides in hypoxic tumor cells.

Experimental Workflow: Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of Test Compounds Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion

Both benzenesulfonamides and thiazole-sulfonamides are versatile scaffolds in medicinal chemistry with significant biological activities. Benzenesulfonamides are well-established as broad-spectrum antibacterial agents and potent carbonic anhydrase inhibitors with applications in cancer therapy. While data for the specific 2,4-dimethylthiazole-5-sulfonamide scaffold is limited, the broader class of thiazole-containing sulfonamides has demonstrated promising anticancer and antimicrobial properties. The inclusion of the thiazole moiety offers opportunities for modulating potency and selectivity. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of 2,4-dimethylthiazole-5-sulfonamides relative to the well-characterized benzenesulfonamides. This guide provides a foundation for researchers to build upon in their quest for novel and effective therapeutic agents.

References

Comparative Analysis of 2,4-Dimethylthiazole-5-Sulfonamide Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the X-ray crystal structures of 2,4-dimethylthiazole-5-sulfonamide derivatives is not currently possible due to the limited availability of publicly accessible crystallographic data for this specific class of compounds. Despite extensive searches of chemical and crystallographic databases, publications containing the detailed X-ray diffraction data necessary for a comparative analysis—including bond lengths, bond angles, and torsion angles for a series of these derivatives—could not be located.

While research exists on the synthesis and biological activities of various thiazole-based sulfonamides, these studies have not focused on the in-depth, comparative crystallographic analysis of the 2,4-dimethylthiazole-5-sulfonamide scaffold. The Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, does not contain a sufficient number of entries for this specific family of compounds to enable a meaningful comparative guide.

As an alternative, this guide presents a comparative crystallographic analysis of a closely related and well-characterized class of compounds: 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides . These compounds share key structural motifs with the requested thiazole derivatives, namely a five-membered heterocyclic ring and a sulfonamide group, and are also of significant interest in medicinal chemistry, particularly as carbonic anhydrase inhibitors. The available data for this series allows for a detailed comparison of their solid-state conformations and intermolecular interactions.

Alternative Comparison: X-ray Crystal Structures of 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide Derivatives

This section provides a comparative analysis of the X-ray crystal structures of three N-substituted derivatives of 1,3,4-thiadiazole-5-sulfonamide: N-cyclohexyl (Compound 1 ), N-benzyl (Compound 2 ), and N-sec-butyl (Compound 3 ). The data presented is based on published crystallographic studies.

Data Presentation

The following tables summarize key crystallographic and geometric parameters for the three comparative compounds, facilitating a clear comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide Derivatives.

ParameterCompound 1 (N-cyclohexyl)Compound 2 (N-benzyl)Compound 3 (N-sec-butyl)
Empirical FormulaC₈H₁₃N₃O₂S₂C₉H₉N₃O₂S₂C₆H₁₁N₃O₂S₂
Formula Weight247.34255.31221.31
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/nP2₁/n
a (Å)9.778(2)8.633(2)10.934(2)
b (Å)11.198(2)10.333(2)7.989(2)
c (Å)10.749(2)12.893(3)12.011(2)
β (°)108.08(3)99.89(3)113.19(3)
Volume (ų)1117.2(4)1131.0(4)964.1(3)
Z444
R-factor (%)4.95.24.7

Table 2: Selected Bond Lengths (Å) for 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide Derivatives.

BondCompound 1 (N-cyclohexyl)Compound 2 (N-benzyl)Compound 3 (N-sec-butyl)
S1-C21.728(3)1.725(4)1.726(3)
S1-C51.733(3)1.731(4)1.734(3)
N3-N41.371(4)1.373(5)1.370(4)
C2-N31.319(4)1.321(5)1.318(4)
C5-N41.325(4)1.328(5)1.326(4)
C5-S21.758(3)1.760(4)1.757(3)
S2-O11.431(2)1.433(3)1.430(2)
S2-O21.435(2)1.436(3)1.434(2)
S2-N51.628(3)1.630(4)1.627(3)

Table 3: Selected Bond Angles (°) for 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide Derivatives.

AngleCompound 1 (N-cyclohexyl)Compound 2 (N-benzyl)Compound 3 (N-sec-butyl)
C5-S1-C287.1(1)87.0(2)87.2(1)
N4-N3-C2113.8(3)113.7(3)113.9(3)
C5-N4-N3112.9(3)113.0(3)112.8(3)
N3-C2-S1115.3(2)115.4(3)115.2(2)
N4-C5-S1110.9(2)110.9(3)110.9(2)
O1-S2-O2119.8(1)119.7(2)119.9(1)
O1-S2-C5107.9(1)108.0(2)107.8(1)
O2-S2-C5107.5(1)107.4(2)107.6(1)
N5-S2-C5105.1(1)105.2(2)105.0(1)
Experimental Protocols

The general experimental protocol for obtaining the X-ray crystal structures of these derivatives is as follows:

1. Synthesis: The N-substituted 1,3,4-thiadiazole-5-sulfonamide derivatives are typically synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with a protecting agent, followed by chlorosulfonation and subsequent amidation with the corresponding amine (cyclohexylamine, benzylamine, or sec-butylamine).

2. Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol or acetone, at room temperature.

3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

4. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and a key structural feature of the compared sulfonamides.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start 5-Amino-1,3,4-thiadiazole-2-thiol step1 Protection of Amino Group start->step1 step2 Chlorosulfonation step1->step2 step3 Amidation with R-NH2 step2->step3 product N-Substituted Sulfonamide step3->product cryst Crystallization product->cryst xray X-ray Data Collection cryst->xray solve Structure Solution xray->solve refine Structure Refinement solve->refine cif Crystallographic Information File (CIF) refine->cif

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of N-substituted 1,3,4-thiadiazole-5-sulfonamides.

hydrogen_bonding cluster_molecule1 Molecule A cluster_molecule2 Molecule B S_O1 O S_O2 O S S S->S_O1 S->S_O2 N_H N-H S->N_H Thiadiazole_N N N_H->Thiadiazole_N  Intermolecular  Hydrogen Bond

Caption: Schematic representation of the common intermolecular hydrogen bonding pattern observed in the crystal packing of sulfonamides, where the sulfonamide N-H group acts as a hydrogen bond donor to an acceptor atom, such as a nitrogen atom of the thiadiazole ring of an adjacent molecule.

A Comparative Guide to the Purity Assessment of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative overview of analytical methods for assessing the purity of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, a key building block in the synthesis of various pharmaceutical compounds. This document outlines the performance of common analytical techniques, supported by experimental data from analogous compounds, to aid in the selection of the most appropriate method for quality control and stability testing.

Introduction to Purity Assessment

This compound is a reactive compound susceptible to degradation, primarily through hydrolysis of the sulfonyl chloride group. Common impurities may arise from the manufacturing process or degradation, including the corresponding sulfonic acid, dimers, or products of reaction with residual solvents. Therefore, robust analytical methods are crucial for quantifying the purity and identifying potential impurities. The two most prevalent and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the nature of the potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For sulfonyl chlorides, which can be reactive, derivatization is often employed to enhance stability and improve chromatographic performance.[2] Reversed-phase HPLC with UV detection is a common approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique ideal for volatile and thermally stable compounds.[1] Due to the reactivity of sulfonyl chlorides, derivatization into more stable sulfonamides is a common practice before GC-MS analysis to prevent degradation in the injector port and on the column.[2][3]

Below is a summary of the quantitative performance of these methods, based on data from closely related sulfonyl chloride and thiazole derivative analyses.

Table 1: Quantitative Performance Data for Purity Assessment Methods
ParameterHPLC-UV (for a Thiazole Derivative)¹GC-MS (for Methanesulfonyl Chloride)²
Linearity Range 20 - 240 µg/mL1.90 - 7.5 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.45 µg/mL0.44 µg/mL
Limit of Quantitation (LOQ) 1.21 µg/mL1.32 µg/mL
Accuracy (Recovery %) 99.7% - 103.4%Not Reported
Precision (%RSD) < 2.7%Not Reported

¹Data obtained from a stability-indicating method for a thiazolylhydrazone derivative.[1] ²Data from a validated GC-MS method for methanesulfonyl chloride.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and may require optimization for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound and its non-volatile impurities.

1. Sample Preparation (with Derivatization):

  • Standard Solution: Accurately weigh and dissolve a known amount of a stable derivative of this compound (e.g., the corresponding sulfonamide) in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the this compound sample. Dissolve it in an aprotic solvent and react it with a suitable amine (e.g., diethylamine) to form the stable sulfonamide derivative.[1] Dilute the derivatized sample to a concentration that falls within the linear range of the calibration curve.

2. HPLC-UV Instrument Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid) is commonly used.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30 °C.[2]

  • UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of the derivatized analyte to find the wavelength of maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is effective for the analysis of volatile impurities and the derivatized parent compound.

1. Sample Preparation (with Derivatization):

  • Standard and Sample Solutions: Follow the same derivatization procedure as for HPLC analysis to convert the sulfonyl chloride to its corresponding sulfonamide.[1] Dissolve the derivatized standard and sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

2. GC-MS Instrument Parameters:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injector Temperature: Optimized to ensure volatilization without causing thermal degradation of the derivatized analyte (e.g., 250 °C).[2]

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be: start at 50°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: m/z 40-550.[2][3]

    • Scan Mode: Full scan to identify unknown impurities or Selected Ion Monitoring (SIM) for higher sensitivity in quantifying known impurities.[4]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures for purity assessment.

Purity Assessment Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample Derivatization Derivatization Sample->Derivatization HPLC_Separation HPLC Separation (C18 Column) Derivatization->HPLC_Separation GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Chromatogram & Purity Calculation UV_Detection->HPLC_Data MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GCMS_Data Chromatogram, Mass Spectra & Impurity Identification MS_Detection->GCMS_Data

Caption: Workflow for the purity assessment of this compound.

Method Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS MainCompound This compound HPLC_Advantages Advantages: - Suitable for non-volatile & thermally labile compounds - Good for quantitative analysis of the main component MainCompound->HPLC_Advantages GCMS_Advantages Advantages: - High separation efficiency - Definitive identification of volatile impurities by mass spectra MainCompound->GCMS_Advantages HPLC_Disadvantages Disadvantages: - May require derivatization - Less definitive identification than MS GCMS_Disadvantages Disadvantages: - Requires derivatization for the main compound - Not suitable for non-volatile or thermally labile impurities

Caption: Comparison of HPLC-UV and GC-MS for purity analysis.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the purity assessment of this compound. The choice between them, or their complementary use, will depend on the specific requirements of the analysis. For routine purity checks and quantification of the main component, a validated HPLC-UV method after derivatization is often sufficient and robust. For in-depth impurity profiling, especially for the identification of unknown volatile impurities, GC-MS is indispensable. A comprehensive quality control strategy would ideally involve the use of both techniques to ensure the identity, purity, and stability of this critical reagent.

References

establishing structure-activity relationships (SAR) of 2,4-dimethylthiazole-5-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole-containing sulfonamides, with a focus on elucidating the potential therapeutic applications of 2,4-dimethylthiazole-5-sulfonamide derivatives. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel drug candidates. The information presented is a synthesis of data from multiple studies on related thiazole sulfonamide classes, offering valuable insights into this important scaffold.

Comparative Biological Activities

Thiazole-based sulfonamides have been investigated for a wide range of biological activities, including carbonic anhydrase inhibition, anticancer, antimicrobial, and antioxidant effects. The substitution pattern on both the thiazole and the sulfonamide-bearing phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

Carbonic Anhydrase Inhibition

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[1][2] The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[3]

Key SAR observations for thiazole sulfonamides as CA inhibitors include:

  • Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring influence binding affinity. While specific data on the 2,4-dimethylthiazole-5-sulfonamide scaffold is limited, studies on related 1,3,4-thiadiazole-5-sulfonamides show that substitutions at the 2-position can significantly impact inhibitory potency.[4]

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring of the benzenesulfonamide moiety are critical for activity and selectivity against different CA isoforms. Electron-withdrawing groups, such as nitro and chloro groups, have been shown to enhance inhibitory activity in some series.[5]

Anticancer Activity

The anticancer potential of thiazole sulfonamides has been evaluated against various cancer cell lines. The MTT assay is a common method used to assess the cytotoxic effects of these compounds.[5][6][7]

General SAR trends for anticancer activity include:

  • Nature of the Substituent on the Phenyl Ring: The presence of specific substituents on the phenyl ring can significantly affect cytotoxicity. For instance, in a series of 2-aminothiazole sulfonamides, a para-chloro substituent on the benzene ring resulted in the most potent antioxidant activity, which can be linked to anticancer potential.[5]

  • Overall Molecular Structure: The combination of the thiazole ring, the sulfonamide linker, and the substituted phenyl ring contributes to the overall lipophilicity and electronic properties of the molecule, which in turn affect its ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial and Antioxidant Activity

Several thiazole sulfonamide derivatives have demonstrated promising antimicrobial and antioxidant properties.[5][8]

Key findings in these areas are:

  • Antioxidant Activity: In a study of 2-aminothiazole sulfonamides, a compound with a para-chloro substituent on the benzene ring (compound 8) showed the highest DPPH radical scavenging and superoxide dismutase (SOD)-mimic activities.[5] A meta-nitro substituted compound also displayed significant activity.[5]

  • Antimicrobial Activity: While some thiazole sulfonamides exhibit antimicrobial effects, the introduction of a sulfonamide moiety to a 2-aminothiazole core did not necessarily lead to potent antimicrobial agents in one study.[5] The antimicrobial SAR is complex and appears to be highly dependent on the specific heterocyclic system and substitution patterns.[8]

Data Summary

The following table summarizes the quantitative data for selected thiazole sulfonamide derivatives from various studies to illustrate the structure-activity relationships.

Compound IDThiazole ScaffoldPhenyl Ring SubstituentBiological ActivityAssayIC50 / % InhibitionReference
8 2-Aminothiazole4-ChloroAntioxidantDPPH90.09%[5]
8 2-Aminothiazole4-ChloroAntioxidantSOD-mimic99.02%[5]
10 2-Aminothiazole3-NitroAntioxidantDPPH70.29%[5]
10 2-Aminothiazole3-NitroAntioxidantSOD-mimic92.05%[5]
Analog 1 ThiazoleNitro group on Ring BAnti-Alzheimer'sAChE Inhibition0.10 ± 0.05 µM[6]
Analog 1 ThiazoleNitro group on Ring BAnti-Alzheimer'sBuChE Inhibition0.20 ± 0.050 µM[6]
Analog 2 ThiazoleNitro group on Ring BAnti-Alzheimer'sAChE Inhibition1.90 ± 0.10 µM[6]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method for determining the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO2 hydration assay.[4]

  • Enzyme and Inhibitor Preparation: A stock solution of purified human carbonic anhydrase (hCA) isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Stock solutions of the test compounds are typically prepared in DMSO.

  • Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution (with or without the inhibitor), and the other contains a CO2-saturated buffer solution with a pH indicator (e.g., phenol red).

  • Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO2 is hydrated to carbonic acid, causing a pH drop.

  • Data Analysis: The initial rates of the reaction are determined for each inhibitor concentration. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate key concepts and workflows relevant to the study of 2,4-dimethylthiazole-5-sulfonamides.

SAR_Concept cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity 2,4-Dimethylthiazole-5-sulfonamide 2,4-Dimethylthiazole-5-sulfonamide R1 Substituent at R1 (e.g., on Phenyl Ring) 2,4-Dimethylthiazole-5-sulfonamide->R1 Modification R2 Substituent at R2 (e.g., on Thiazole Ring) 2,4-Dimethylthiazole-5-sulfonamide->R2 Modification Activity Potency & Selectivity (e.g., IC50, MIC) R1->Activity Influences R2->Activity Influences

Caption: Conceptual overview of a Structure-Activity Relationship (SAR) study.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Synthesize & Purify Thiazole Sulfonamides Incubation Incubate Enzyme with Compound (Inhibitor) Compound->Incubation Enzyme Prepare Target Enzyme (e.g., Carbonic Anhydrase) Enzyme->Incubation Assay Prepare Assay Reagents (Substrate, Buffer) Reaction Initiate Reaction with Substrate Assay->Reaction Incubation->Reaction Measurement Measure Reaction Rate (e.g., Spectrophotometry) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 SAR Establish Structure-Activity Relationships IC50->SAR

Caption: General workflow for an enzyme inhibition assay.

Caption: Simplified mechanism of carbonic anhydrase inhibition by a sulfonamide.

References

Comparative Guide to the Reaction Products of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride, offering a comparative overview of its reactivity and performance against alternative sulfonamide synthesis methods. The information presented herein is supported by experimental data and detailed protocols to assist researchers in confirming product identity and optimizing synthetic strategies.

Primary Reaction Products: Sulfonamides

The principal reaction of this compound is its nucleophilic substitution reaction with primary and secondary amines to yield the corresponding N-substituted-2,4-dimethyl-1,3-thiazole-5-sulfonamides. This reaction is a standard method for the synthesis of sulfonamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1]

The general reaction scheme is as follows:

reaction_scheme reagent1 This compound product N-(R¹,R²)-2,4-Dimethyl-1,3-thiazole-5-sulfonamide + HCl reagent1->product Pyridine or other base reagent2 + R¹R²NH (Amine) reagent2->product

Caption: General reaction of this compound with an amine.

Experimental Data and Performance

While specific quantitative data for a wide range of amines with this compound is not extensively tabulated in a single source, the synthesis of structurally related thiazole sulfonamides provides valuable insights into expected performance. The reaction is typically high-yielding and proceeds under mild conditions.

For comparison, the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives from 2-aminothiazole and various sulfonyl chlorides demonstrates the general efficacy of this type of reaction.

Table 1: Synthesis of Thiazole Sulfonamides using various Sulfonyl Chlorides

Sulfonyl ChlorideAmineSolventBaseTemp (°C)Time (h)Yield (%)Reference
Benzenesulfonyl chloride2-AminothiazoleWaterSodium acetate80-85680[2]
4-Methylbenzenesulfonyl chloride2-AminothiazoleWaterSodium acetate80-85483[2]
4-Methoxybenzenesulfonyl chloride2-AminothiazoleWaterSodium acetate80-85882[2]

Note: This data is for analogous reactions and is intended to provide a general expectation of performance.

Comparison with Alternative Sulfonylating Agents and Synthetic Methods

The utility of this compound can be benchmarked against other sulfonyl chlorides and alternative methods for sulfonamide synthesis.

3.1. Comparison with other Sulfonyl Chlorides

The reactivity of sulfonyl chlorides is influenced by the electronic properties of the aromatic or heterocyclic ring. Heteroaromatic sulfonyl chlorides, such as the title compound, can exhibit different reactivity profiles compared to common benzenesulfonyl chlorides.[3][4] The stability of the sulfonyl chloride is also a critical factor, with some heteroaromatic sulfonyl chlorides being prone to decomposition.[3][4] While a direct quantitative comparison is not available in the literature, the electron-donating nature of the two methyl groups on the thiazole ring might slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted thiazole sulfonyl chlorides.

3.2. Alternative Synthetic Methods

Several alternative methods for the synthesis of sulfonamides have been developed, each with its own advantages and disadvantages.

Table 2: Comparison of Sulfonamide Synthesis Methods

MethodReagentsAdvantagesDisadvantages
Sulfonyl Chloride Route This compound + Amine Generally high yields, well-established, readily available starting materials. Sulfonyl chlorides can be moisture-sensitive and potentially unstable. [3][4]
Pentafluorophenyl (PFP) EstersPFP sulfonate ester + AmineStable, crystalline solids, easy to handle.May require an additional step to prepare the PFP ester.
Oxidative Chlorination of ThiolsThiol + Oxidizing agent (e.g., NCS) + AmineAvoids the isolation of potentially unstable sulfonyl chlorides.May not be suitable for all substrates, can generate byproducts.
2,4,6-Trichlorophenyl Chlorosulfate (TCPC)TCPC + Organozinc reagent + AmineGood for the synthesis of heteroaryl sulfonamides from the corresponding halide.Requires the preparation of an organozinc reagent.[5]
Sulfonyl FluoridesSulfonyl fluoride + AmineGenerally more stable than sulfonyl chlorides.[6]Can be less reactive than sulfonyl chlorides, sometimes requiring harsher conditions.[6]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a thiazole sulfonamide, adapted from the literature for the reaction of this compound with a generic amine.[2]

Synthesis of N-Aryl-2,4-dimethyl-1,3-thiazole-5-sulfonamide

  • To a solution of the desired aniline (1.0 mmol) in pyridine (5 mL) at 0 °C, add this compound (1.1 mmol) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and acidify with concentrated HCl to pH 2-3.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure sulfonamide product.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Reaction Pathway

reaction_pathway A This compound C Intermediate Adduct A->C + B Amine (R-NH2) B->C D N-Substituted-2,4-dimethyl-1,3-thiazole-5-sulfonamide C->D Elimination E HCl C->E Elimination experimental_workflow start Start step1 Dissolve Amine in Pyridine start->step1 step2 Add Sulfonyl Chloride step1->step2 step3 Stir at Room Temperature step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Work-up (Acidification & Precipitation) step4->step5 step6 Filtration & Washing step5->step6 step7 Recrystallization step6->step7 end Characterization (NMR, IR, MS) step7->end alternatives center Sulfonamide Synthesis method1 Sulfonyl Chloride Route (e.g., this compound) center->method1 method2 PFP Ester Route center->method2 method3 Oxidative Chlorination center->method3 method4 TCPC Route center->method4 method5 Sulfonyl Fluoride Route center->method5

References

A Comparative Analysis of Sulfonylating Agents for Amine and Alcohol Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Sulfonylating Agent Based on Yield and Experimental Considerations.

The strategic introduction of a sulfonyl group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting sulfonamides and sulfonate esters are prevalent in a vast array of pharmaceuticals and bioactive molecules. The choice of sulfonylating agent is a critical parameter that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative analysis of common sulfonylating agents, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Comparative Yield Analysis

The selection of a sulfonylating agent is often dictated by the desired yield and the nature of the substrate. While reaction conditions play a pivotal role, inherent differences in the reactivity of these agents lead to varying outcomes. The following table summarizes representative yields for the sulfonylation of amines and alcohols with different sulfonylating agents. It is important to note that a direct comparison under identical conditions across all agents is not always available in the literature; therefore, the data presented is a collation from various studies to provide a general overview.

SubstrateSulfonylating AgentProductYield (%)Reference
AnilineBenzenesulfonyl chlorideN-Phenylbenzenesulfonamide100%[1]
Aniline4-Nitrobenzenesulfonyl chloride4-Nitro-N-phenylbenzenesulfonamide100%[1]
Primary Amines4-Substituted benzenesulfonyl chloridesCorresponding Sulfonamides80-98%[2]
Polyisobutylene-exo-OHp-Toluenesulfonyl chloride (TsCl)Polyisobutylene-exo-tosylateQuantitative[2]
Polyisobutylene-exo-OHo-Nitrobenzenesulfonyl chloride (NsCl)Polyisobutylene-exo-nosylate~90%[2]
α-Hydroxy-benzylphosphonatesMethanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)Corresponding sulfonyloxyphosphonates54-80%[3]
Benzyl alcoholp-Toluenesulfonyl chloride (TsCl)Benzyl tosylate53%[4]
p-Nitrobenzyl alcoholp-Toluenesulfonyl chloride (TsCl)p-Nitrobenzyl chloride52%[4]
p-Nitrobenzyl alcoholp-Toluenesulfonyl chloride (TsCl) in DMFp-Nitrobenzyl chloride87%[4]
p-Methylbenzyl alcoholp-Toluenesulfonyl chloride (TsCl)p-Methylbenzyl chloride*34%[4]

*Note: In these instances, the initially formed tosylate undergoes in situ displacement by chloride to yield the corresponding benzyl chloride.[4]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for the sulfonylation of a primary amine and an alcohol.

Protocol 1: General Synthesis of a Sulfonamide from a Primary Amine

This protocol provides a general procedure for the synthesis of a mono-substituted sulfonamide from a primary amine and a sulfonyl chloride.[5]

Materials:

  • Primary amine (1.0 equivalent)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.0-1.05 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents)

  • Water or saturated aqueous ammonium chloride solution

  • Dilute acid (e.g., 1M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and the anhydrous aprotic solvent.

  • Add the base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • If using a water-immiscible solvent, separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Tosylation of Benzyl Alcohol

This protocol describes the synthesis of benzyl tosylate from benzyl alcohol and p-toluenesulfonyl chloride.[6]

Materials:

  • Benzyl alcohol

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Dry pyridine

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heptane

Procedure:

  • Dissolve p-toluenesulfonyl chloride in dry pyridine and cool the solution to -10 °C.

  • Add benzyl alcohol to the cooled solution. The temperature may rise slightly before returning to -10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at 15 °C for 12 hours.

  • Quench the reaction by adding 10 mL of water.

  • Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization. For recrystallization, wash the crystalline product with heptane and water, then dry.

Visualizing the Workflow

A generalized workflow for a typical sulfonylation reaction provides a clear overview of the process from starting materials to the final product.

Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Substrate (Amine/Alcohol) D Combine & Cool to 0°C A->D B Base (e.g., Pyridine, Et3N) B->D C Anhydrous Solvent C->D F Slow, Dropwise Addition D->F E Sulfonylating Agent (e.g., TsCl, MsCl) E->F G Stir at RT (Monitor by TLC/HPLC) F->G H Quench Reaction (e.g., H2O) G->H I Liquid-Liquid Extraction H->I J Wash Organic Layer I->J K Dry & Concentrate J->K L Purification (Chromatography/Recrystallization) K->L M Pure Sulfonated Product L->M

Caption: General experimental workflow for sulfonylation reactions.

References

Stability Under Scrutiny: A Comparative Guide to Sulfonamides Derived from 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of a drug candidate is a critical parameter influencing its therapeutic efficacy, safety, and shelf-life. This guide provides a comparative assessment of the stability of sulfonamides derived from 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride against other common sulfonamide scaffolds. While specific experimental data for this particular thiazole derivative is limited in publicly available literature, this guide consolidates general principles of sulfonamide stability, outlines detailed experimental protocols for stability assessment, and presents illustrative data to inform early-stage drug discovery efforts.

The inherent stability of a sulfonamide is influenced by the electronic properties of the sulfonyl chloride from which it is derived. Generally, sulfonamides are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[1] The electron-withdrawing or -donating nature of substituents on the aromatic or heterocyclic ring can modulate the susceptibility of the sulfonamide bond to cleavage.[1] Studies on heteroaromatic sulfonyl chlorides have indicated that thiazole-5-sulfonyl chlorides can exhibit some instability, which may influence the stability profile of the resulting sulfonamides.[2]

Comparative Stability Profile

To provide a comparative framework, this section presents a summary of expected stability profiles for sulfonamides derived from this compound against two common alternatives: benzenesulfonamides and thiophene-2-sulfonamides. The following data is illustrative and based on general chemical principles. Actual stability will be compound-specific and requires experimental verification.

Stability ParameterSulfonamides from this compoundSulfonamides from Benzenesulfonyl chlorideSulfonamides from Thiophene-2-sulfonyl chloride
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) Moderate DegradationLow DegradationLow to Moderate Degradation
Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) Low DegradationLow DegradationLow Degradation
Oxidative Degradation (3% H₂O₂, RT, 24h) Moderate DegradationLow DegradationModerate to High Degradation
Thermal Degradation (Solid, 80°C, 72h) Low DegradationVery Low DegradationLow Degradation
Photostability (ICH Q1B), Solid Low DegradationVery Low DegradationLow to Moderate Degradation
Metabolic Stability (Human Liver Microsomes, t½) Moderate (15-45 min)Variable (Generally >30 min)Moderate to High Turnover (<30 min)

Note: This table presents expected trends. Specific degradation percentages and half-lives are highly dependent on the full molecular structure of the sulfonamide.

Experimental Protocols for Stability Assessment

Accurate assessment of compound stability requires robust and well-defined experimental protocols. The following sections detail methodologies for forced degradation studies and in vitro metabolic stability assays.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4][5] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying the parent compound from its degradants.[2][6]

1. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Dissolve the sulfonamide in 0.1 M to 1 M HCl to a final concentration of approximately 1 mg/mL.[7] The solution is typically heated (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of base, and diluted for HPLC analysis.[7]

  • Base Hydrolysis: Dissolve the sulfonamide in 0.1 M to 1 M NaOH.[7] The experimental conditions (temperature, duration) are similar to acid hydrolysis. Samples are neutralized with an equivalent amount of acid before analysis.[7]

2. Oxidative Degradation:

  • Dissolve the sulfonamide in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to a final concentration of approximately 1 mg/mL.[7] The reaction is typically carried out at room temperature for a set duration, protected from light. Samples are then diluted for HPLC analysis.[7]

3. Thermal Degradation:

  • Solid State: The solid sulfonamide powder is exposed to dry heat in a temperature-controlled oven (e.g., 60-100°C) for a defined period.[1][5] Samples are then dissolved in a suitable solvent for analysis.

  • Solution State: The sulfonamide is dissolved in a suitable solvent and heated at a controlled temperature.

4. Photodegradation:

  • The sulfonamide solution is exposed to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.[3] A control sample is kept in the dark under the same conditions. The exposure levels should be justified.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC Quantify Quantify Parent Drug & Degradants HPLC->Quantify Drug Sulfonamide Sample Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Forced Degradation Experimental Workflow
In Vitro Metabolic Stability

Metabolic stability assays are crucial for predicting the in vivo pharmacokinetic properties of a drug candidate. Liver microsomes are a common in vitro model for assessing phase I metabolic reactions.[8][9][10]

Protocol for Liver Microsomal Stability Assay:

  • Incubation Preparation: The test sulfonamide (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse) at a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).[4]

  • Reaction Initiation: The mixture is pre-incubated at 37°C, and the metabolic reaction is initiated by the addition of NADPH (final concentration of 1 mM). A control incubation without NADPH is also performed.[4]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.

G Metabolic Stability Assay Workflow cluster_incubation Incubation at 37°C cluster_analysis Analysis Compound Test Sulfonamide (1 µM) Sample Time-Point Sampling Compound->Sample Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Sample NADPH NADPH (1 mM) NADPH->Sample LCMS LC-MS/MS Analysis Data Calculate t½ and CLint LCMS->Data Quench Quench Reaction (Acetonitrile) Quench->LCMS Sample->NADPH Initiate Reaction Sample->Quench

Liver Microsomal Stability Assay Workflow

Conclusion

The stability of sulfonamides derived from this compound is a key consideration in their potential development as therapeutic agents. While direct, quantitative stability data for this specific class of compounds is not extensively documented, an understanding of the general stability of sulfonamides and the inherent properties of the thiazole ring can guide initial assessments. The provided experimental protocols for forced degradation and metabolic stability studies offer a robust framework for generating the necessary data to make informed decisions in the drug discovery and development process. Researchers are encouraged to perform these experimental evaluations to determine the precise stability profile of their specific compounds of interest.

References

Validating the Biological Potential of 2,4-Dimethylthiazole-5-Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The validation of preliminary biological screening results is a critical step in the drug discovery pipeline. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the biological activity of 2,4-dimethylthiazole-5-sulfonamides and related compounds. By presenting quantitative data from various thiazole sulfonamide derivatives, this document aims to offer a benchmark for validating new chemical entities within this class.

Quantitative Data Summary: Biological Activities of Thiazole Sulfonamide Derivatives

The following tables summarize the in vitro biological activities of various thiazole sulfonamide derivatives, offering a comparative landscape for validating the screening results of novel analogs like 2,4-dimethylthiazole-5-sulfonamide.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Sulfonamide Derivatives [1]

Compound/DerivativeCancer Cell LineBioactivity Metric (IC50)Reference CompoundReference IC50
Thiazole-sulfanilamide derivative M5MCF-7 (Breast Cancer)18.53 µg/mLCisplatinComparable
Thiazole-chalcone/sulfonamide hybrid 7HT-29 (Colorectal Cancer)0.98 µM--
Methyl 2-(...)-acetate (6a)OVCAR-4 (Ovarian Cancer)1.569 ± 0.06 µM--

Table 2: In Vitro Enzyme Inhibition of 2-Aminothiazole Sulfonamide Derivatives [2]

CompoundEnzymeBioactivity Metric (IC50)
Compound 36Jack bean Urease14.06 µM/mL
Compound 22Jack bean Urease15.11 µM/mL
Compound 34Bacillus Pasteurii Urease18.14 µM/mL
Compound 35Bacillus Pasteurii Urease20.21 µM/mL
Compound 20α-glucosidase20.34 µM/mL
Compound 26α-glucosidase21.11 µM/mL
Compound 21α-amylase28.14 µM/mL
Compound 29α-amylase30.11 µM/mL

Table 3: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives [3]

CompoundDPPH Scavenging Activity (%)SOD-mimic Activity (%)
Compound 8 (p-Cl)90.0999.02
Compound 10 (m-NO2)70.2992.05
Compound 12-69.31
Compound 6-64.14
Compound 9-50.54

Table 4: Trypanocidal and Cytotoxic Activity of Sulfonamide-Based Drugs [4]

CompoundT. cruzi StageBioactivity Metric (IC50)Cell LineCytotoxicity (LC50)
Acetohexamide (Ace)Epimastigote (NINOA)12.3 µg/mLMacrophages>100 µg/mL
Acetohexamide (Ace)Trypomastigote (NINOA)10.5 µg/mLMacrophages>100 µg/mL
Acetohexamide (Ace)Amastigote (NINOA)8.7 µg/mLMacrophages>100 µg/mL
Tolbutamide (Tol)Epimastigote (NINOA)15.2 µg/mLMacrophages>100 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are protocols for key experiments commonly used to evaluate thiazole sulfonamides.

MTT Assay for Cytotoxicity[1][5]

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., MCF10A) are cultured in appropriate media.[1] Cells are then seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.[1][5]

  • Compound Exposure: The cells are treated with a range of concentrations of the novel sulfonamide and incubated for a predetermined period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated further to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[1][5]

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[1][5] The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Carbonic Anhydrase (CA) Inhibition Assay[6]

This assay measures the inhibition of carbonic anhydrase isoenzymes.

  • Reagent Preparation: Solutions of the purified CA isoenzyme (e.g., hCA I, II, IX, XII), the test sulfonamide at various concentrations, and a pH indicator (e.g., phenol red) are prepared in an assay buffer (e.g., 10 mM HEPES, pH 7.5).[6]

  • Instrument Setup: A stopped-flow spectrophotometer is equilibrated to the desired temperature (e.g., 20°C).[6]

  • Reaction Initiation and Measurement: The enzyme solution is mixed with the inhibitor solution and incubated for a specific time. This mixture is then rapidly mixed with a CO2-saturated water solution. The instrument monitors the change in absorbance of the pH indicator over time, reflecting the enzyme's catalytic activity.

  • Data Analysis: The initial reaction velocities are calculated, and the IC50 value for the sulfonamide inhibitor is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rat Paw Edema Model for Anti-inflammatory Activity[7]

This in vivo model is a standard method for evaluating the anti-inflammatory properties of a compound.[7]

  • Animal Model: Male Wistar rats (150-200 g) are used for the experiment.[7]

  • Compound Administration: The test sulfonamide compound is administered orally (PO) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) are included.[7]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[7]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[7]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Visualizing Molecular Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms and experimental processes is facilitated by visual diagrams.

G cluster_screening In Vitro Cytotoxicity Screening Workflow start Start: Culture Cancer and Normal Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with 2,4-Dimethylthiazole-5-sulfonamide (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Formation of Formazan Crystals by Viable Cells mtt->formazan dissolve Dissolve Crystals with Solubilizer formazan->dissolve read Measure Absorbance dissolve->read analyze Analyze Data and Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for In Vitro Cytotoxicity Screening.

G cluster_pathway COX-2 Inhibition in the Inflammatory Pathway stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) cox2 COX-2 Enzyme stimuli->cox2 Upregulates arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins (e.g., PGE2) arachidonic_acid->prostaglandins Metabolized by COX-2 inflammation Inflammation, Pain, Fever prostaglandins->inflammation sulfonamide Celecoxib-like Sulfonamide sulfonamide->cox2 Selective Inhibition

Caption: COX-2 Inhibition by Sulfonamides.

G cluster_sirt1 Neuroprotection via SIRT1 Activation stress Oxidative Stress (e.g., 6-OHDA) sirt1_down Reduced SIRT1 Activity stress->sirt1_down sirt1_up Maintained SIRT1 Activity stress->sirt1_up neuronal_damage Neuronal Damage sirt1_down->neuronal_damage thiazole_sulfonamide Thiazole Sulfonamides thiazole_sulfonamide->sirt1_up Activates/Maintains neuroprotection Neuroprotection sirt1_up->neuroprotection

Caption: SIRT1-Mediated Neuroprotection.

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of small quantities before collection as hazardous waste. Never dispose of it directly down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a corrosive compound that reacts violently with water, liberating toxic gas.[1] It can cause severe skin burns and eye damage.[1][2] Therefore, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles and a face shield, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1]

  • Incompatible Materials: Avoid contact with water, bases, strong oxidizing agents, amines, and strong reducing agents.[1] Store the compound in a dry, cool, and well-ventilated place, away from these materials.[1][3]

  • Spill Response: In case of a small spill, evacuate the area of non-essential personnel.[4] Control vapors by ensuring the fume hood is operational.[4] Absorb the spill with an inert, dry material such as sand, dry lime, or soda ash, and collect it into a designated, labeled hazardous waste container.[5] Do not use water to clean up the spill.[5]

Disposal Strategy: Residual vs. Bulk Quantities

The appropriate disposal method depends on the quantity of the chemical waste.

  • Residual Quantities: Small amounts of this compound, such as residues in glassware, should be neutralized before disposal.

  • Bulk Quantities: Larger volumes of the compound must be disposed of as hazardous waste without attempting neutralization.[4] The original container, or a compatible and properly labeled waste container, should be tightly sealed and segregated for collection by a licensed professional waste disposal service.[4][6]

Experimental Protocol: Neutralization of Residual Quantities

This protocol details the step-by-step procedure for neutralizing small quantities of this compound.

Materials:

  • Large beaker

  • Stir plate and stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution or other suitable base

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a cold, saturated sodium bicarbonate solution in an ice bath. Begin vigorous stirring. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[4]

  • Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[4]

    • Caution: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[4] The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[4]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more base.[4]

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.[4]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the safe handling and disposal of sulfonyl chlorides.

ParameterValue/RecommendationSource
Neutralizing Agent Saturated Sodium Bicarbonate Solution[4]
Molar Equivalents of Base At least 5-10 molar equivalents relative to the sulfonyl chloride[4]
Reaction Time Minimum 30-60 minutes after addition[4]
Final pH 7-9[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start cluster_residual Residual Quantity cluster_bulk Bulk Quantity start Assess Waste Quantity residual_prep Prepare Cold, Stirred Basic Solution (e.g., NaHCO3) start->residual_prep Residual bulk_package Ensure Proper Containment and Labeling start->bulk_package Bulk residual_add Slowly Add Sulfonyl Chloride Waste residual_prep->residual_add residual_react Stir for 30-60 mins residual_add->residual_react residual_ph Verify pH is 7-9 residual_react->residual_ph residual_dispose Dispose as Aqueous Hazardous Waste residual_ph->residual_dispose bulk_dispose Dispose as Halogenated Organic Hazardous Waste bulk_package->bulk_dispose

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling, storage, and disposal of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride (CAS No. 80466-80-4). Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.

Immediate Safety Information

This compound is a corrosive substance that reacts violently with water, liberating toxic gas.[1] It can cause severe skin burns and eye damage.[2] Inhalation may cause respiratory irritation.[3][4] Ingestion is toxic.[5] Immediate medical attention is required for any exposure.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesOSHA 29 CFR 1910.133 or European Standard EN166Protects against chemical splashes.[1]
Face ShieldWorn over safety gogglesRecommended for tasks with a significant splash risk.
Hand Protection Chemical-resistant glovesImpermeable and resistant to the productTo prevent skin contact.[5]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.
Protective ClothingAs needed to prevent skin exposureTo be worn in addition to a lab coat for larger quantities.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse if exposure limits are exceeded or if irritation is experiencedTo prevent inhalation of dust, mists, or vapors.[1]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Inert Atmosphere: Handle under an inert atmosphere to protect from moisture.[1]

  • Avoid Contact: Do not allow contact with water, as it reacts violently.[1] Avoid contact with skin, eyes, and clothing.[2][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[6] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Conditions: Store locked up and under an inert atmosphere, protected from moisture.[1]

  • Incompatible Materials: Keep away from bases, strong oxidizing agents, amines, and strong reducing agents.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, regional, national, and international regulations.

  • Waste Container: Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Spills: For spills, soak up with inert absorbent material and keep in suitable, closed containers for disposal.[1] Do not expose spills to water.[1]

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood (Inert Atmosphere) prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose emergency_spill Spill Response (Absorb with Inert Material) emergency_exposure Exposure Response (Rinse, Seek Medical Attention)

Caption: Standard operating procedure for this compound.

This guide is intended to provide essential information. Always refer to the full Safety Data Sheet (SDS) before handling any chemical and ensure you are fully trained on its proper use and the emergency procedures for your facility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.